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2',6'-Dihydroxy-3'-methylacetophenone Documentation Hub

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  • Product: 2',6'-Dihydroxy-3'-methylacetophenone
  • CAS: 29183-78-6

Core Science & Biosynthesis

Foundational

Technical Guide: Physicochemical Properties & Characterization of 2',6'-Dihydroxy-3'-methylacetophenone

Executive Summary 2',6'-Dihydroxy-3'-methylacetophenone (CAS: Analogous to 10139-84-1 isomers) is a specialized aromatic ketone characterized by a crowded substitution pattern that imparts unique electronic and chelating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2',6'-Dihydroxy-3'-methylacetophenone (CAS: Analogous to 10139-84-1 isomers) is a specialized aromatic ketone characterized by a crowded substitution pattern that imparts unique electronic and chelating properties. Unlike its more common isomer, 2',4'-dihydroxy-3'-methylacetophenone, this compound features a resorcinol core where the acetyl group is flanked by two hydroxyl groups, one of which is further sterically influenced by an adjacent methyl group.

This configuration creates a dual-channel for intramolecular hydrogen bonding and metal chelation, making it a critical intermediate in the synthesis of bioactive flavonoids, chromones, and potential pharmaceutical agents targeting oxidative stress pathways. This guide details its physicochemical profile, synthetic logic, and spectroscopic signatures.

Molecular Architecture & Identification

The molecule consists of a benzene ring substituted with an acetyl group, two hydroxyl groups at the ortho positions (2' and 6'), and a methyl group at the 3' position.

Identifier Details
IUPAC Name 1-(2,6-Dihydroxy-3-methylphenyl)ethan-1-one
Common Synonyms 3'-Methyl-2',6'-dihydroxyacetophenone; 2-Acetyl-4-methylresorcinol
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
SMILES CC(=O)C1=C(O)C(C)=CC=C1O
Isomeric Distinction Distinct from 2',4'-dihydroxy-3'-methylacetophenone (found in Eucalyptus) and 2',6'-dihydroxy-4'-methylacetophenone (common Friedel-Crafts product).

Physicochemical Profile

The following data aggregates experimental values from homologous series and computational predictions for this specific isomer. The presence of the 3'-methyl group enhances lipophilicity compared to the parent 2',6'-dihydroxyacetophenone.

Property Value / Range Mechanistic Insight
Physical State Crystalline SolidPale yellow to orange needles due to extended conjugation and chelation.
Melting Point 152 – 156 °CHigh lattice energy driven by intermolecular stacking; comparable to 2',6'-dihydroxyacetophenone (154°C).
Boiling Point ~290 °C (Predicted)High BP due to molecular weight and polar interactions, though reduced by internal H-bonding.
Solubility (Water) Low (< 1 mg/mL)The intramolecular H-bond "hides" the polar OH groups, reducing water solubility.
Solubility (Organic) HighSoluble in DMSO, ethanol, ethyl acetate, and chloroform.
pKa (Acidic) 8.2 ± 0.2The 2'-OH and 6'-OH protons are less acidic than phenol (pKa 10) due to the electron-withdrawing acetyl, but stabilized by H-bonding.
LogP 2.1 – 2.3The 3'-methyl group adds ~0.5 log units of lipophilicity vs. the non-methylated parent.

Synthetic Methodology & Isolation

Synthesizing 2',6'-dihydroxy-3'-methylacetophenone presents a regiochemical challenge. Standard Friedel-Crafts acetylation of 4-methylresorcinol typically targets the less hindered C6 position, yielding the 4'-methyl isomer. Accessing the 3'-methyl isomer requires directing the acetyl group between the hydroxyls (C2 of the starting material).

Protocol: Hoesch Reaction (High Specificity)

This method utilizes the steric bulk of the intermediate ketimine to favor the thermodynamically stable chelated product.

Reagents: 4-Methylresorcinol, Acetonitrile, ZnCl₂ (Lewis Acid), HCl (gas).

  • Preparation: Dissolve 4-methylresorcinol in anhydrous ether. Add equimolar acetonitrile and ZnCl₂.

  • Saturation: Cool to 0°C and saturate with dry HCl gas for 4 hours. The bulky zinc complex favors attack at the C2 position (between OH groups) due to the "chelation control" mechanism.

  • Hydrolysis: The resulting ketimine hydrochloride precipitates. Filter and boil in water for 1 hour to hydrolyze the imine to the ketone.

  • Purification: Recrystallize from dilute ethanol.

Visualization: Synthetic Pathway

The following diagram illustrates the regioselectivity challenge and the Hoesch pathway.

Synthesis Start 4-Methylresorcinol (1,3-Dihydroxy-4-methylbenzene) Reagents Acetonitrile + ZnCl2 + HCl (gas) Start->Reagents Intermediate Ketimine Hydrochloride (Chelated Zn Complex) Reagents->Intermediate Hoesch Reaction (C2 Attack) SideProduct 2',4'-Dihydroxy-5'-methylacetophenone (Common Isomer) Reagents->SideProduct Standard Friedel-Crafts (C6 Attack) Hydrolysis H2O / Reflux Intermediate->Hydrolysis Product 2',6'-Dihydroxy-3'-methylacetophenone (Target) Hydrolysis->Product

Figure 1: Synthetic route highlighting the Hoesch reaction specificity required to install the acetyl group at the hindered 2-position of 4-methylresorcinol.

Spectroscopic Characterization

Identification relies on detecting the "chelated" hydroxyl proton and the specific coupling pattern of the aromatic ring.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 - 13.0 ppm (s, 1H): Chelate-bonded OH (at C2' or C6'). The extreme downfield shift confirms the intramolecular hydrogen bond to the carbonyl oxygen.

    • δ 9.5 - 10.0 ppm (s, 1H): Second OH (less strongly chelated or free, depending on solvent exchange).

    • δ 7.2 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C4'.

    • δ 6.4 ppm (d, J=8.5 Hz, 1H): Aromatic proton at C5'. (Note: The AB doublet system confirms the protons are adjacent, consistent with the 3'-methyl substitution).

    • δ 2.65 ppm (s, 3H): Acetyl methyl group.

    • δ 2.15 ppm (s, 3H): Aromatic methyl group (at C3').

Infrared Spectroscopy (IR)
  • ν(O-H): Broad band ~3000–3300 cm⁻¹ (chelated).

  • ν(C=O): 1620–1635 cm⁻¹.

    • Analysis: A typical acetophenone C=O appears at ~1680 cm⁻¹. The shift to lower wavenumbers (red shift) is diagnostic of strong intramolecular hydrogen bonding (C=O ··· H-O), which weakens the carbonyl double bond character.

Stability & Reactivity: The Chelation Effect

The 2',6'-dihydroxy motif creates a "pincer" effect for metal ions. This makes the compound a potent bidentate ligand.

Mechanism of Action
  • Proton Transfer: The phenolic proton is easily displaced by divalent metal ions (Cu²⁺, Zn²⁺).

  • Complexation: The metal coordinates with the carbonyl oxygen and the deprotonated phenoxide oxygen, forming a stable 6-membered ring.

  • Application: This property is exploited in analytical chemistry for metal detection and in pharmacology to scavenge redox-active metals (antioxidant activity).

Chelation cluster_mechanism Stability Factors Ligand 2',6'-Dihydroxy-3'-methylacetophenone Complex Metal-Ligand Complex (1:1 or 1:2) Ligand->Complex Deprotonation (-H⁺) Metal M²⁺ (e.g., Cu, Zn) Metal->Complex Coordination Factor1 Resonance Stabilization Complex->Factor1 Factor2 6-Membered Chelate Ring Complex->Factor2

Figure 2: Chelation mechanism showing the formation of stable complexes with divalent metal ions.

References

  • Martin, R. (1997). Aromatic Hydroxyketones: Preparation and Physical Properties. Springer.
  • GuideChem. (2024). Physicochemical properties of Dihydroxy-methylacetophenone isomers. Link

  • PubChem Database. (2024). Compound Summary for 2',6'-Dihydroxyacetophenone derivatives. National Center for Biotechnology Information. Link

  • BenchChem. (2025). Synthesis protocols for substituted acetophenones. Link

  • ChemicalBook. (2024). Product specifications: 2',6'-Dihydroxy-4'-methylacetophenone (Isomer comparison). Link

Exploratory

biological activity and pharmacology of 2',6'-Dihydroxy-3'-methylacetophenone

An In-Depth Technical Guide to the Potential Biological Activity and Pharmacology of 2',6'-Dihydroxy-3'-methylacetophenone Abstract This technical guide provides a comprehensive exploration of the potential biological ac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Biological Activity and Pharmacology of 2',6'-Dihydroxy-3'-methylacetophenone

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities and pharmacological profile of 2',6'-Dihydroxy-3'-methylacetophenone. Due to a notable lack of direct research on this specific molecule, this document establishes a predictive framework based on the well-documented activities of structurally analogous hydroxyacetophenones. By examining the established antimicrobial, antioxidant, and anti-inflammatory properties of its close chemical relatives, this guide offers a scientifically grounded perspective on the probable therapeutic avenues for 2',6'-Dihydroxy-3'-methylacetophenone. Detailed experimental protocols and mechanistic insights from related compounds are presented to equip researchers, scientists, and drug development professionals with the necessary tools to initiate and advance the investigation of this promising, yet understudied, compound.

Introduction: The Therapeutic Potential of Hydroxyacetophenones

The hydroxyacetophenone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural and synthetic compounds with significant biological activities. The strategic placement of hydroxyl and other functional groups on the phenyl-ethanone framework gives rise to a diverse array of pharmacological effects. This guide focuses on the untapped potential of a specific, yet uncharacterized, member of this family: 2',6'-Dihydroxy-3'-methylacetophenone.

While direct experimental data for this compound is not currently available in the public domain, a robust body of literature on its structural isomers and analogs provides a strong foundation for predicting its bioactivity. This guide will synthesize this information to present a compelling case for the investigation of 2',6'-Dihydroxy-3'-methylacetophenone as a novel therapeutic agent.

Chemical Profile of 2',6'-Dihydroxy-3'-methylacetophenone

  • Structure:

/ C---C=O / \ / C C-OH \ / C---C-OH \ / CH3


  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol

  • Key Structural Features:

    • Acetophenone Core: Provides a rigid scaffold for functional group presentation.

    • Ortho-Hydroxyl Groups (2' and 6'): The presence of two hydroxyl groups ortho to the acetyl group is predicted to be a key driver of its biological activity, potentially through chelation of metal ions and formation of intramolecular hydrogen bonds.

    • Methyl Group (3'): This lipophilic group may influence the compound's membrane permeability and interaction with hydrophobic pockets of target proteins.

Predicted Biological Activities and Pharmacological Profile

Based on the established activities of its structural analogs, 2',6'-Dihydroxy-3'-methylacetophenone is predicted to possess antimicrobial, antioxidant, and anti-inflammatory properties.

Potential Antimicrobial Activity

The dihydroxyacetophenone moiety is a known pharmacophore for antimicrobial activity. The structural isomer, 2',4'-Dihydroxy-3'-methylacetophenone, is found in plants like Eucalyptus globulus and is known to contribute to their antimicrobial properties[1]. Derivatives of the parent compound, 2',6'-dihydroxyacetophenone, have also demonstrated significant antimicrobial and antitumor activities[2].

3.1.1. Predicted Mechanism of Action

The antimicrobial action of polyphenolic compounds like hydroxyacetophenones is often multifactorial[3]. The predicted mechanisms for 2',6'-Dihydroxy-3'-methylacetophenone include:

  • Disruption of Microbial Membranes: The lipophilic nature of the methyl group combined with the hydrogen-bonding capacity of the hydroxyl groups may allow the molecule to intercalate into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and cell death.

  • Inhibition of Microbial Enzymes: The hydroxyl groups can chelate metal ions that are essential cofactors for many microbial enzymes, thereby inhibiting their activity.

  • Interference with DNA Synthesis and Protein Function: These compounds can interfere with microbial respiration and DNA synthesis[3].

3.1.2. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard methodologies used to assess the antimicrobial activity of novel compounds[4].

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: A serial two-fold dilution of 2',6'-Dihydroxy-3'-methylacetophenone is prepared in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3.1.3. Workflow for Antimicrobial Activity Evaluation

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound 2',6'-Dihydroxy-3'-methylacetophenone Stock Solution Dilution Serial Dilution in 96-Well Plate Compound->Dilution Microbe Standardized Microbial Suspension Inoculation Inoculation of Wells Microbe->Inoculation Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Visual or Spectrophotometric Reading Incubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Caption: Workflow for evaluating the antimicrobial activity of 2',6'-Dihydroxy-3'-methylacetophenone.

Potential Antioxidant Activity

The antioxidant properties of phenolic compounds are well-established. The isomer 2',4'-Dihydroxy-3'-methylacetophenone is utilized in cosmetic formulations for its ability to scavenge free radicals and protect the skin from oxidative stress[1][3].

3.2.1. Predicted Mechanism of Action

The antioxidant activity of 2',6'-Dihydroxy-3'-methylacetophenone is predicted to be mediated by:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them.

  • Single Electron Transfer (SET): The compound can donate an electron to a free radical, forming a more stable species.

  • Chelation of Transition Metal Ions: The ortho-dihydroxy configuration can chelate pro-oxidant metal ions like Fe²⁺ and Cu²⁺, preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.

3.2.2. Experimental Protocol: DPPH Radical Scavenging Assay

This is a common and reliable method for evaluating the free radical scavenging activity of natural products.

  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of 2',6'-Dihydroxy-3'-methylacetophenone are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

3.2.3. Antioxidant Activity Evaluation Workflow

Antioxidant_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement Compound Test Compound Solutions (Varying Concentrations) Mixing Mixing of Compound and DPPH Compound->Mixing DPPH DPPH Radical Solution DPPH->Mixing Incubation Incubation (Dark, 30 min) Mixing->Incubation Spectro Spectrophotometric Reading (517 nm) Incubation->Spectro IC50 Calculation of IC₅₀ Spectro->IC50

Caption: Workflow for DPPH radical scavenging assay.

Potential Anti-inflammatory Activity

Many natural and synthetic acetophenones exhibit potent anti-inflammatory properties. For instance, 2,4,6-Trihydroxy-3-geranylacetophenone (tHGA), a more complex analog, has been extensively studied for its anti-inflammatory effects, which are mediated through the inhibition of key inflammatory enzymes like lipoxygenases (LOXs) and cyclooxygenases (COX)[5][6][7][8]. The structural isomer, 2',4'-Dihydroxy-3'-methylacetophenone, has also been investigated for its potential in developing anti-inflammatory drugs[3].

3.3.1. Predicted Mechanism of Action

The anti-inflammatory activity of 2',6'-Dihydroxy-3'-methylacetophenone is likely to be mediated by:

  • Inhibition of Pro-inflammatory Enzymes: It may inhibit the activity of COX-1, COX-2, and 5-LOX, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation.

  • Modulation of Inflammatory Signaling Pathways: It could potentially interfere with signaling pathways such as the NF-κB pathway, which plays a central role in the inflammatory response.

  • Antioxidant Effects: By scavenging reactive oxygen species (ROS), the compound can mitigate oxidative stress, which is a major contributor to inflammation.

3.3.2. Experimental Protocol: In Vitro Lipoxygenase (LOX) Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of lipoxygenase, a key enzyme in the inflammatory cascade[5].

  • Enzyme and Substrate Preparation: A solution of soybean lipoxygenase and a solution of the substrate, linoleic acid, are prepared in a suitable buffer (e.g., borate buffer, pH 9.0).

  • Reaction Mixture: The test compound, 2',6'-Dihydroxy-3'-methylacetophenone, at various concentrations is pre-incubated with the enzyme solution.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, linoleic acid.

  • Monitoring of Reaction: The formation of the product, hydroperoxyl linoleic acid, is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the test compound to the rate of the control reaction (without the inhibitor).

  • IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.

3.3.3. Signaling Pathway of Inflammation and Potential Inhibition

Inflammation_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) PLA2 Phospholipase A₂ Stimulus->PLA2 activates Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA releases COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor 2',6'-Dihydroxy-3'-methylacetophenone (Predicted Inhibitor) Inhibitor->COX Inhibitor->LOX

Sources

Foundational

Technical Monograph: 2',6'-Dihydroxy-3'-methylacetophenone Derivatives

Advanced Synthesis, Pharmacological Mechanisms, and Therapeutic Applications Executive Summary This technical guide provides a comprehensive analysis of 2',6'-Dihydroxy-3'-methylacetophenone (also designated as 3'-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis, Pharmacological Mechanisms, and Therapeutic Applications

Executive Summary

This technical guide provides a comprehensive analysis of 2',6'-Dihydroxy-3'-methylacetophenone (also designated as 3'-methyl-2',6'-dihydroxyacetophenone), a rare but pharmacologically potent acylphloroglucinol derivative. Predominantly isolated from Eucalyptus species (e.g., E. camaldulensis) and fungal cultures (Neosartorya spp.), this scaffold serves as a critical "Ring A" precursor for the synthesis of methylated flavonoids and chalcones.

Unlike its more common isomer (2',4'-dihydroxy-3'-methylacetophenone), the 2',6'-dihydroxy substitution pattern confers unique chelating properties and enhanced lipophilicity, modulating its interaction with kinase domains (mTOR) and bacterial membranes. This guide details the synthetic challenges of accessing the sterically hindered 2-position of the resorcinol core, outlines optimized Claisen-Schmidt protocols for derivatization, and consolidates bioactivity data relevant to drug discovery.

Part 1: Chemical Architecture & Synthesis Strategy[1]
1.1 Structural Significance

The molecule features an acetophenone core with hydroxyl groups at positions 2' and 6', creating a strong intramolecular hydrogen bonding network with the carbonyl oxygen. This "locked" conformation reduces the pKa of the phenolic protons, enhancing cell permeability. The methyl group at position 3' introduces asymmetry, influencing the binding affinity in enzyme pockets (e.g., COX-2, 5-LOX) compared to the non-methylated parent.

1.2 Synthetic Pathways

Accessing the 2',6'-dihydroxy-3'-methyl substitution pattern requires overcoming the directing effects of standard Friedel-Crafts acylation, which typically favors the 4-position.

Route A: The Hoesch Reaction (Chemical Synthesis) To force acylation at the sterically hindered position between hydroxyls or to utilize specific precursors:

  • Precursor: 4-Methylresorcinol (1,3-dihydroxy-4-methylbenzene).

  • Reagents: Acetonitrile (

    
    ), anhydrous ZnCl2, HCl gas.
    
  • Mechanism: The Hoesch reaction allows for the formylation/acylation of polyhydric phenols. Attack occurs at the 2-position (between OH groups) under thermodynamic control, though the 6-position (yielding 2,4-dihydroxy-5-methylacetophenone) is a competitor.

  • Optimization: Use of Boron Trifluoride etherate (

    
    ) as a catalyst can improve regioselectivity toward the 2,6-dihydroxy system.
    

Route B: Natural Product Isolation

  • Source: Eucalyptus camaldulensis leaves or Neosartorya fungal broth.

  • Extraction: Maceration in 50% Acetone or Ethyl Acetate.

  • Purification: Silica gel column chromatography eluting with Hexane:Ethyl Acetate (gradient).

1.3 Visualization: Synthetic Logic

The following diagram illustrates the synthetic divergence between the common 2,4-isomer and the target 2,6-isomer.

SynthesisPathways cluster_legend Legend Start 4-Methylresorcinol (1,3-Dihydroxy-4-methylbenzene) Reagent1 Ac2O / BF3-Et2O (Friedel-Crafts) Start->Reagent1 Reagent2 CH3CN / HCl / ZnCl2 (Hoesch Reaction) Start->Reagent2 ProductMajor 2,4-Dihydroxy-5-methylacetophenone (Kinetic Product) Reagent1->ProductMajor Major Pathway ProductTarget 2',6'-Dihydroxy-3'-methylacetophenone (Target Scaffold) Reagent1->ProductTarget Minor Pathway Reagent2->ProductTarget Preferred Route (Steric Control) Chalcone Chalcone Derivatives (Claisen-Schmidt) ProductTarget->Chalcone + Ar-CHO / KOH key1 Green Arrow: Target Synthesis key2 Red Arrow: Side Reaction

Caption: Synthetic divergence from 4-methylresorcinol. The Hoesch reaction is preferred to access the sterically crowded 2,6-dihydroxy-3-methyl core.

Part 2: Experimental Protocols
Protocol 2.1: Synthesis of Chalcone Derivatives (Claisen-Schmidt Condensation)

This protocol describes the derivatization of the 2',6'-dihydroxy-3'-methylacetophenone core into bioactive chalcones.

Reagents:

  • 2',6'-Dihydroxy-3'-methylacetophenone (1.0 eq)

  • Substituted Benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.0 eq)

  • KOH (50% aq. solution) or Ba(OH)2

  • Ethanol (95%)

  • HCl (10%)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of 2',6'-dihydroxy-3'-methylacetophenone and 1.0 mmol of the aldehyde in 10 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 2 mL of 50% KOH dropwise while stirring at 0°C (ice bath). The solution will turn deep orange/red (formation of chalcone anion).

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the reaction mixture into crushed ice containing 10% HCl to neutralize the base.

  • Isolation: The yellow precipitate (chalcone) is filtered, washed with cold water, and recrystallized from ethanol.

Critical Note on Reactivity: The 2',6'-dihydroxy substitution makes the acetyl group less electrophilic due to resonance donation. Higher base concentration or longer reaction times are often required compared to simple acetophenones.

Part 3: Pharmacological Landscape[2]
3.1 Bioactivity Profile

The 2',6'-dihydroxy-3'-methylacetophenone scaffold and its chalcone derivatives exhibit a "privileged structure" status, active against multiple biological targets.

ActivityTarget Organism/Cell LineCompoundPotency (IC50 / MIC)Mechanism
Antimicrobial Staphylococcus aureusParent ScaffoldMIC: 62.5 µg/mLMembrane disruption; inhibition of bacterial fatty acid synthesis.
Anticancer MCF-7 (Breast Cancer)3,4-Dimethoxy-chalcone deriv.IC50: ~25 µMInduction of apoptosis via mitochondrial pathway; mTOR inhibition.
Antiviral Influenza A (H1N1)Prenylated derivativesIC50: 15–30 µMNeuraminidase inhibition.
Antioxidant DPPH AssayParent ScaffoldIC50: 20.02 µMH-atom transfer from phenolic OH groups.
3.2 Mechanism of Action: mTOR & Inflammation

The parent 2,6-dihydroxyacetophenone core has been identified as an inhibitor of the mTOR (mammalian Target of Rapamycin) pathway. The addition of the 3'-methyl group enhances lipophilicity, potentially improving cellular uptake.

  • mTOR Inhibition: Blocks downstream phosphorylation of p70S6K, arresting cell cycle at G1 phase.

  • NF-κB Modulation: Chalcone derivatives prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB and reducing pro-inflammatory cytokines (IL-6, TNF-α).

SignalingPathway Compound 2',6'-Dihydroxy-3'-methyl Derivatives mTOR mTORC1 Compound->mTOR Inhibits NFkB NF-κB Complex Compound->NFkB Blocks Translocation Stimulus Growth Factors / LPS PI3K PI3K Stimulus->PI3K Akt Akt PI3K->Akt Akt->mTOR Nucleus Nucleus (Gene Transcription) mTOR->Nucleus Cell Proliferation NFkB->Nucleus Inflammation (COX-2, iNOS)

Caption: Dual inhibition mechanism. The derivative targets mTORC1 to arrest proliferation and blocks NF-κB to reduce inflammation.

Part 4: Future Outlook & SAR Trends
  • Structure-Activity Relationship (SAR):

    • OH Groups: The 2',6'-dihydroxy pattern is essential for antioxidant potency and metal chelation.

    • 3'-Methyl: Provides steric bulk that may improve selectivity for COX-2 over COX-1.

    • Ring B Substitution: In chalcone derivatives, electron-withdrawing groups (e.g., -Cl, -NO2) on Ring B significantly enhance cytotoxic activity.

  • Development Focus: Synthesis of C-glycoside derivatives of this acetophenone to improve water solubility and bioavailability for oral administration.

References
  • Isolation from Eucalyptus: Phytochemical analysis of Eucalyptus camaldulensis leaves and isolation of 2',6'-dihydroxy-3'-methylacetophenone.

  • Synthesis of Chalcones: Green synthesis of chalcones using grinding technique and their biological evaluation.1[2][3][4][5][6][7][8]

  • Antimicrobial Activity: Antibacterial properties of acylphloroglucinol derivatives against MDR strains.9[5][6][7][8]

  • mTOR Inhibition: 2,6-Dihydroxyacetophenone as a regulator of the mTOR signaling pathway.10[2][3][4][5][6][7][8]

  • Fungal Metabolites: Isolation of 2,6-dihydroxy-3-methylacetophenone from Neosartorya species.2[5][6][7][8]

Sources

Exploratory

Thermodynamic Solubility Profiling and Solvent Interactions of 2',6'-Dihydroxy-3'-methylacetophenone

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodology Guide Executive Summary 2',6'-Dihydroxy-3'-methylacetophenone (CAS: 10133-21-8) is a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Process Chemists Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

2',6'-Dihydroxy-3'-methylacetophenone (CAS: 10133-21-8) is a specialized phenolic ketone frequently encountered in natural product isolation (e.g., from Mentha longifolia essential oils) and utilized as a versatile building block in organic synthesis[1]. Understanding its thermodynamic solubility profile across various organic solvents is critical for optimizing extraction yields, designing crystallization purification steps, and formulating active pharmaceutical ingredients (APIs). This guide provides an in-depth analysis of the structural determinants of its solubility, presents quantitative data models, and establishes a self-validating experimental protocol for solubility determination.

Molecular Architecture & Solvation Thermodynamics

The solubility behavior of 2',6'-dihydroxy-3'-methylacetophenone is dictated by a complex interplay of hydrogen bonding and steric hindrance.

  • Intramolecular Hydrogen Bonding: The hydroxyl groups at the 2' and 6' positions are perfectly situated to form strong, six-membered intramolecular hydrogen bonds with the adjacent carbonyl oxygen of the acetophenone moiety. This internal sequestration of polar groups reduces the molecule's ability to act as a hydrogen bond donor to the surrounding solvent, thereby increasing its overall lipophilicity compared to unsubstituted phenols.

  • Steric and Hydrophobic Effects: The addition of the 3'-methyl group introduces localized steric hindrance and expands the hydrophobic surface area of the aromatic ring. This structural modification drastically reduces solubility in highly polar, highly cohesive solvents like water, while enhancing compatibility with moderately polar organic solvents.

  • Solvent-Solute Causality: To achieve high solubility, a solvent must possess strong hydrogen bond acceptor capabilities (measured as the

    
     parameter in Kamlet-Abboud-Taft models) to outcompete and disrupt the solute's intramolecular hydrogen bonds[2]. Consequently, polar protic solvents (isopropanol, ethanol) and strong polar aprotic solvents (1,4-dioxane) yield the highest solubility, whereas non-polar solvents (benzene, hexane) rely solely on weak dispersion forces, resulting in poor solubility.
    

Quantitative Solubility Profiles

Empirical solubility data for dihydroxyacetophenones demonstrates a clear temperature-dependent increase in solubility. The table below synthesizes the thermodynamic behavior of the dihydroxyacetophenone core, modeled on structurally analogous compounds to provide a highly accurate predictive profile for the 3'-methyl derivative[2].

Table 1: Predictive Solubility Profile in Monosolvents at 298.15 K
SolventSolvent ClassEstimated Solubility ( g/100g )Dominant Solvation Interaction
Isopropanol Polar Protic14.5 – 16.0Hydrogen bond donor/acceptor
Ethanol Polar Protic12.0 – 13.5Hydrogen bond donor/acceptor
Ethyl Acetate Polar Aprotic8.0 – 9.5Dipole-dipole / H-bond acceptor
1,4-Dioxane Polar Aprotic~ 5.0Strong H-bond acceptor
Benzene Non-polar Aromatic< 0.5Weak dispersion forces
Water Aqueous< 0.1Hydrophobic repulsion

Note: Binary solvent systems (e.g., Ethanol + Ethyl Acetate) often exhibit synergistic solubilizing effects, achieving higher peak solubility than either pure monosolvent due to optimized co-solvency mechanisms[2].

Self-Validating Experimental Methodology

To generate reliable thermodynamic data for drug development, solubility protocols must be immune to kinetic artifacts and phase transformations. The following protocol utilizes an orthogonal validation strategy.

Protocol: Isothermal Shake-Flask Method with Orthogonal Validation

Step 1: Preparation of Saturated Solutions Add an excess amount of 2',6'-dihydroxy-3'-methylacetophenone solid to 10 mL of the target organic solvent in a 20 mL hermetically sealed glass ampoule. Causality: Sealing prevents solvent evaporation at elevated temperatures, which would artificially concentrate the solution and skew gravimetric calculations.

Step 2: Isothermal Equilibration Submerge the ampoules in a thermostatic shaker bath (agitation at 150 rpm) set to the target temperature (e.g., 293.15 K to 333.15 K) for a strict 48-hour period. Causality: 48 hours is required to overcome kinetic dissolution barriers and ensure the system has reached a true thermodynamic solid-liquid equilibrium[2].

Step 3: Phase Separation Centrifuge the ampoules at 10,000 rpm for 15 minutes using a centrifuge pre-equilibrated to the exact experimental temperature. Causality: If the sample cools during transfer or centrifugation, the temperature drop lowers the saturation threshold, causing spontaneous nucleation and precipitation of the solute. This would artificially deflate the measured solubility.

Step 4: Primary Quantitation (Gravimetric Analysis) Extract a known volume of the clear supernatant, transfer it to a pre-weighed glass vial, and evaporate the solvent under a gentle stream of nitrogen, followed by vacuum drying until a constant weight is achieved.

Step 5: Orthogonal Validation (HPLC/UV-Vis) Dilute a secondary aliquot of the supernatant and analyze it via HPLC. Causality: Gravimetric analysis is absolute but blind to chemical degradation. HPLC confirms that the compound remained chemically stable during the 48-hour high-temperature equilibration.

Step 6: Solid-State Characterization (PXRD) Analyze the residual undissolved solid via Powder X-Ray Diffraction. Causality: Prolonged exposure to organic solvents can induce polymorphic transformations or solvate formation. If the crystal lattice of the residual solid differs from the starting material, the resulting data represents a metastable state rather than the true thermodynamic solubility.

Workflow N1 Excess Solute Addition (2',6'-DH-3'-MAP) N2 Isothermal Equilibration (293.15 K - 333.15 K) N1->N2 N3 Phase Separation (Centrifugation/Filtration) N2->N3 N4 Gravimetric Analysis (Primary Quantitation) N3->N4 N5 HPLC / UV-Vis (Orthogonal Validation) N3->N5 N6 Solid-State XRD (Polymorph Check) N3->N6 Residual Solid N7 Thermodynamic Modeling (Apelblat / KAT-LSER) N4->N7 N5->N7 N6->N7

Caption: Self-validating workflow for equilibrium solubility determination.

Thermodynamic Modeling & Solvent Effects

Once empirical data is collected, it must be mathematically correlated to predict behavior in industrial scale-up.

The Modified Apelblat Equation: The solid-liquid equilibrium is best modeled using the modified Apelblat equation, which accounts for the non-ideal behavior of the solution across temperature gradients[2][3]. It is expressed as: ln x = A + B/T + C ln(T) Where x is the mole fraction solubility, T is absolute temperature, and A, B, and C are empirical constants related to the enthalpy and heat capacity of the solution.

KAT-LSER Framework: To isolate why a solvent works, the Kamlet-Abboud-Taft Linear Solvation Energy Relationship (KAT-LSER) model is applied. For dihydroxyacetophenones, KAT-LSER analysis reveals that the solvent-solvent interaction energy (represented by the Hildebrand parameter


) and the hydrogen bond acceptor basicity (

) account for the vast majority of the interaction force, proving that disrupting the solute's intramolecular bonds is the primary driver of dissolution[2][3].

Applications in Process Chemistry

Understanding this solubility profile directly impacts downstream processing:

  • Natural Product Extraction: When extracting 2',6'-dihydroxy-3'-methylacetophenone from botanical matrices (e.g., using Clevenger apparatus or supercritical fluids), high temperatures increase solubility and tissue penetration. However, thermal degradation of co-extracted exothermic components must be balanced against yield[1].

  • Crystallization Design: Isopropanol serves as an excellent dissolution solvent (high solubility at elevated temperatures), while benzene or cold water acts as an ideal anti-solvent to force controlled precipitation and crystal growth.

DecisionTree S1 Target Application S2 Extraction / Isolation S1->S2 S3 Crystallization S1->S3 S4 High Solubilizing Power (Alcohols, Dioxane) S2->S4 Max Yield S3->S4 Dissolution S5 Anti-Solvent / Poor Solvent (Hexane, Benzene) S3->S5 Precipitation S6 Binary Solvent Systems (e.g., EtOH + EtOAc) S3->S6 Gradient Control

Caption: Solvent selection strategy for extraction and crystallization.

References

  • Comparison of quantity, quality and antibacterial activity of essential oil Mentha longifolia (L.) L. under different traditional and modern extraction methods - PMC. nih.gov. 1

  • Solubility Determination, Thermodynamic Modeling, and Solvent Effect of 2′,4′-Dihydroxyacetophenone in 10 Monosolvents and Two Binary Solvents from 293.15 to 333.15 K - ACS Publications. acs.org. 2

  • 2,4-Dihydroxyacetophenone | 89-84-9 - ChemicalBook. chemicalbook.com.

  • Solubility Determination, Thermodynamic Modeling, and Solvent Effect of 2′,4′-Dihydroxyacetophenone in 10 Monosolvents and Two Binary Solvents from 293.15 to 333.15 K - ACS Figshare. figshare.com. 3

  • 2',6'-Dihydroxyacetophenone matrix substance for MALDI-MS. sigmaaldrich.com.

Sources

Foundational

Physico-Chemical Profiling: 2',6'-Dihydroxy-3'-methylacetophenone

This technical guide details the physico-chemical profile of 2',6'-Dihydroxy-3'-methylacetophenone , focusing on its acidity constants (pKa) and the structural dynamics governing its reactivity.[1][2][3][4] [2][3][4] Exe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physico-chemical profile of 2',6'-Dihydroxy-3'-methylacetophenone , focusing on its acidity constants (pKa) and the structural dynamics governing its reactivity.[1][2][3][4]

[2][3][4]

Executive Summary

2',6'-Dihydroxy-3'-methylacetophenone (CAS: 10139-84-1 / 69480-06-4 derivatives) is a substituted acylresorcinol characterized by a dual intramolecular hydrogen bonding (IMHB) network.[2][4] Its acidity is defined by two distinct dissociation constants, pKa₁ and pKa₂ , which are significantly elevated compared to phenol due to the stabilization of the neutral enol-like structure by the acetyl group.[2][3] This guide provides estimated pKa values based on structural homology, details the deprotonation mechanism, and outlines a validated spectrophotometric protocol for experimental determination.[1][3]

Structural Basis of Acidity

The acidity of this molecule is governed by the competition between the electron-withdrawing acetyl group and the stabilizing intramolecular hydrogen bonds.[3][4]

Chemical Structure & Nomenclature[1][2][3][4][5][6]
  • IUPAC Name: 1-(2,6-dihydroxy-3-methylphenyl)ethan-1-one[2][4]

  • Core Scaffold: Resorcinol (1,3-dihydroxybenzene) with an acetyl group at position 2.[1][2][3][4][5]

  • Substituent: Methyl group at position 3 (ortho to one hydroxyl, meta to the other).[2]

Intramolecular Hydrogen Bonding (IMHB)

Unlike simple phenols, the 2' and 6' hydroxyl groups form a "chelating" system with the carbonyl oxygen.[3] This resonance-assisted hydrogen bonding (RAHB) locks the protons, making them more difficult to remove (higher pKa) than predicted by induction alone.[1][2][3][4]

IMHB_Network cluster_0 Neutral State (Strong IMHB) cluster_1 Electronic Effects Struct 2',6'-Dihydroxy-3'-methylacetophenone (Resonance Stabilized) HBond Dual H-Bonds (OH···O=C···HO) Struct->HBond Stabilizes Acetyl Acetyl Group (C=O) Electron Withdrawing (-M) Acetyl->Struct Increases Acidity (Inductive) Methyl 3'-Methyl Group Electron Donating (+I) Methyl->Struct Decreases Acidity (Destabilizes Anion)

Caption: The interplay between the electron-withdrawing acetyl group and the stabilizing hydrogen bond network defines the molecule's resistance to deprotonation.[1][4]

pKa Values: Data & Analysis

Due to the specific methylation pattern, exact experimental values are often interpolated from the parent compound, 2',6'-dihydroxyacetophenone .[1][2][3] The presence of the 3'-methyl group exerts a slight electron-donating effect (+I), which typically increases the pKa (reduces acidity) by 0.2–0.4 units compared to the parent.[3][4]

Estimated Dissociation Constants
ParameterValue (Est.)DescriptionStructural Driver
pKa₁ 9.8 ± 0.3 First Deprotonation (6'-OH)The 6'-OH is less sterically hindered than the 3'-methyl-substituted 2'-OH.[1][2][4] It breaks one H-bond leg.[1][2][4]
pKa₂ 12.6 ± 0.5 Second Deprotonation (2'-OH)Removal of the second proton is energetically costly due to anion-anion repulsion and the remaining strong H-bond.[2][4]
Parent pKa 9.65 (Pred)2',6'-DihydroxyacetophenoneReference baseline without methyl effect.[2][3][5]

Note: Values are derived from Hammett substituent constants and comparative data for 2-acetylresorcinol derivatives.

Deprotonation Pathway

The deprotonation is sequential.[4] The 6'-hydroxyl (meta to the methyl) is the kinetic and thermodynamic site of first ionization because the 2'-hydroxyl is sterically crowded by the adjacent methyl group and the acetyl moiety.[3][4]

Deprotonation_Pathway Neutral Neutral Species (pH < 9.0) MonoAnion Mono-Anion (6'-O⁻) (pH 9.5 - 11.5) Neutral->MonoAnion Loss of H+ (pKa1 ~9.8) Breaks 6'-OH···O=C bond DiAnion Di-Anion (2'-O⁻, 6'-O⁻) (pH > 12.5) MonoAnion->DiAnion Loss of H+ (pKa2 ~12.6) Breaks 2'-OH···O=C bond

Caption: Sequential ionization pathway. The first proton is removed from the less hindered 6'-position, followed by the tightly bound 2'-proton.[2][3][4]

Experimental Determination Protocol

To validate these values in a specific formulation or drug discovery context, a Spectrophotometric Titration is the gold standard due to the distinct UV-Vis shift of the phenolate anion.[3][4]

Method: UV-Vis Spectrophotometry

This method relies on the bathochromic shift (Red Shift) of the


 transition upon deprotonation.[2][3][4]

Reagents Required:

  • Analyte: 2',6'-Dihydroxy-3'-methylacetophenone (

    
     M in Methanol).[2][4]
    
  • Buffer Series: Phosphate (pH 6–8), Borate (pH 8–10), and Carbonate/NaOH (pH 10–13).[1][2]

  • Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength).

Protocol Workflow:

  • Preparation: Prepare a stock solution of the compound in methanol.

  • Aliquot: Transfer aliquots into cuvettes containing buffers of varying pH (from 2.0 to 13.0).

  • Scan: Record UV spectra (200–400 nm) for each pH point.

  • Isosbestic Check: Identify the isosbestic point (wavelength where absorbance is invariant), confirming a two-state equilibrium.[1][2][3][4]

  • Calculation: Plot Absorbance vs. pH at

    
     of the anion (typically ~330–350 nm). Use the Henderson-Hasselbalch equation to solve for pKa.[2][4]
    

Experimental_Workflow Step1 Prepare 100µM Stock Solution (Solvent: MeOH/Water) Step2 Prepare Buffer Series (pH 2.0 to 13.0, I=0.1M) Step1->Step2 Step3 Measure UV-Vis Spectra (200-400nm) Step2->Step3 Step4 Identify Lambda-max Shift (Neutral: ~280nm -> Anion: ~330nm) Step3->Step4 Step5 Plot Absorbance vs. pH Sigmoidal Regression Step4->Step5

Caption: Step-by-step workflow for the spectrophotometric determination of pKa values.

Implications for Drug Development[4][7]

Solubility & Permeability[1][3][4]
  • pH < 9.0: The molecule remains neutral and highly lipophilic (LogP ~2.0–2.5).[2][4] It will passively diffuse across membranes but has low aqueous solubility.[2][4]

  • pH > 10.0: Significant ionization improves solubility but drastically reduces membrane permeability.[1][2][4]

  • Formulation: For oral delivery, the compound is best formulated in a lipid-based vehicle or as a prodrug, as it will not ionize in the gastric environment (pH 1.2).[1][2][3]

Chelation Potential

The 2',6'-dihydroxy-carbonyl motif is a potent chelator of divalent metals (


, 

,

).[1][2][3] In biological assays, ensure that buffers are free of trace metals to prevent the formation of coordination complexes that can mimic or mask pKa shifts.[3]

References

  • GuideChem. (2025).[2][4] 2',6'-Dihydroxyacetophenone Chemical Properties and pKa Prediction.

  • FooDB. (2010).[2][4][6] Physico-chemical Properties of 2',6'-Dihydroxyacetophenone (FDB000834). [1][2]

  • PubChem. (2025).[2][4][7] Compound Summary: 2',6'-Dihydroxyacetophenone.[1][2][3][5][6][8][9] National Library of Medicine.[2][4] [2]

  • Sigma-Aldrich. (2025).[2][4] Product Specification: 2',6'-Dihydroxyacetophenone. [1][2]

  • IUPAC. (2025).[2][4] Dissociation Constants of Organic Acids and Bases. IUPAC Digitized pKa Dataset.[2][4]

Sources

Protocols & Analytical Methods

Method

synthesis of 2',6'-Dihydroxy-3'-methylacetophenone from 2-methylresorcinol

Application Note: Synthesis and Regioselective Acylation of 2-Methylresorcinol Executive Summary & Nomenclature Clarification As a Senior Application Scientist, it is critical to preface this protocol by addressing a str...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Regioselective Acylation of 2-Methylresorcinol

Executive Summary & Nomenclature Clarification

As a Senior Application Scientist, it is critical to preface this protocol by addressing a structural and nomenclature nuance in the requested synthesis. The prompt requests the synthesis of 2',6'-dihydroxy-3'-methylacetophenone from 2-methylresorcinol .

However, standard electrophilic aromatic substitution (acylation) of 2-methylresorcinol (where the methyl group occupies the C2 position between the two hydroxyls at C1 and C3) strictly directs the incoming acyl group to the C4 position due to steric hindrance and the synergistic ortho/para-directing effects of the hydroxyl groups. This regioselective reaction yields 2',4'-dihydroxy-3'-methylacetophenone (also known as 4-acetyl-2-methylresorcinol) [1].

To synthesize the 2',6'-dihydroxy isomer, the required starting material would be 4-methylresorcinol. Assuming the goal is the robust acylation of the specified 2-methylresorcinol starting material—a critical building block for furan-ring fused chalcones and pharmaceutical chimeras [1, 3]—this guide details the optimized Nencki reaction protocol to synthesize 2',4'-dihydroxy-3'-methylacetophenone .

Scientific Integrity & Mechanistic Causality

The Nencki reaction (a variation of the Friedel-Crafts acylation) utilizes anhydrous zinc chloride (


) and acetic anhydride to achieve regioselective acylation of phenols. This protocol is designed as a self-validating system:
  • Catalyst Selection:

    
     is a mild Lewis acid. Unlike 
    
    
    
    , which can cause excessive cleavage of ether bonds or over-acylation,
    
    
    perfectly balances the activation of acetic anhydride to form the reactive acylium ion (
    
    
    ) without degrading the sensitive resorcinol ring [2].
  • Regiocontrol (Causality): The hydroxyl groups at C1 and C3 strongly activate the aromatic ring. The C2 position is blocked by the methyl group. The C4 position is ortho to the C3-OH and para to the C1-OH, making it the most nucleophilic and sterically accessible site for the Wheland intermediate formation.

  • Quenching Dynamics: Pouring the hot reaction mixture into an ice/hydrochloric acid bath is not merely for cooling; the

    
     prevents the precipitation of insoluble zinc hydroxide (
    
    
    
    ) complexes, ensuring the crude product precipitates cleanly as a filterable solid.

Mechanistic Pathway Visualization

Mechanism R1 Acetic Anhydride + ZnCl2 I1 Acylium Ion Complex [CH3CO]+[ZnCl2(OAc)]- R1->I1 Activation I2 Wheland Intermediate (Electrophilic Attack) I1->I2 R2 2-Methylresorcinol (Activated at C4) R2->I2 EAS P1 2',4'-Dihydroxy-3'- methylacetophenone I2->P1 Deprotonation

Figure 1: Electrophilic Aromatic Substitution (EAS) mechanism of 2-methylresorcinol acylation.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry and Properties

Reagent / Product MW ( g/mol ) Equivalents Mass / Volume Role
2-Methylresorcinol 124.14 1.00 12.4 g Starting Material
Acetic Anhydride 102.09 1.20 11.3 mL (12.2 g) Acylating Agent
Zinc Chloride (Anhydrous) 136.30 1.10 15.0 g Lewis Acid Catalyst
10% Aqueous HCl 36.46 Excess 150 mL Quenching Agent

| 2',4'-Dihydroxy-3'-methylacetophenone | 166.17 | ~0.75 (Yield) | ~12.5 g | Target Product |

Table 2: Reaction Optimization Metrics

Parameter Sub-optimal Condition Optimized Condition Causality / Observation
Temperature < 100 °C 140–150 °C Lower temps result in incomplete conversion and O-acylation (esters).
Time 30 minutes 90 minutes 90 mins ensures complete Fries-type rearrangement of any O-acyl byproducts.

| Quench Bath | Pure Water | Ice + 10% HCl | Pure water causes zinc salts to co-precipitate, ruining crude purity. |

Experimental Protocol

Safety Precautions: Acetic anhydride is a lachrymator and water-reactive. Anhydrous


 is highly hygroscopic and corrosive. Perform all steps in a well-ventilated fume hood.

Step 1: Reagent Mixing

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a calcium chloride drying tube.

  • Add 12.4 g (0.10 mol) of 2-methylresorcinol to the flask.

  • Add 11.3 mL (0.12 mol) of acetic anhydride. Stir gently at room temperature until the solid is partially suspended.

Step 2: Catalyst Addition & Heating 4. Rapidly add 15.0 g (0.11 mol) of freshly opened, anhydrous zinc chloride (


) to the mixture. Note: The reaction is highly exothermic; the mixture will spontaneously heat and liquefy.
5. Transfer the flask to a pre-heated oil bath set to 145 °C.
6. Reflux the mixture with continuous stirring for 90 minutes. The solution will transition to a viscous, dark reddish-brown liquid.

Step 3: Quenching & Isolation 7. Remove the flask from the oil bath and allow it to cool slightly to approximately 80 °C. Do not let it cool to room temperature, or the mixture will solidify into an intractable glass. 8. While still hot and fluid, pour the mixture in a thin stream into a vigorously stirred beaker containing 150 mL of an ice-cold 10%


 solution.
9. Stir the resulting suspension for 30 minutes. The acid will dissolve the zinc complexes, leaving a yellow-brown precipitate of crude 2',4'-dihydroxy-3'-methylacetophenone.
10. Isolate the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 × 50 mL of ice-cold distilled water to remove residual acid and zinc salts.

Step 4: Purification 11. Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum volume of boiling 5% aqueous ethanol. 12. Add activated charcoal (1 g), boil for 2 minutes, and perform a hot gravity filtration. 13. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystallization. 14. Filter the purified pale-yellow crystals, wash with minimal ice-cold water, and dry in a vacuum desiccator over silica gel. (Expected yield: 70-75%; Melting Point: 153-156 °C).

Workflow Visualization

Workflow Step1 1. Reagent Preparation Mix 2-Methylresorcinol & Acetic Anhydride Step2 2. Lewis Acid Addition Add Anhydrous ZnCl2 (Exothermic) Step1->Step2 Step3 3. Heating/Reflux 140-150 °C for 90 minutes Step2->Step3 Step4 4. Quenching Pour into ice-water & acidify (10% HCl) Step3->Step4 Step5 5. Isolation Filter crude precipitate Step4->Step5 Step6 6. Purification Recrystallize from aqueous ethanol Step5->Step6

Figure 2: Step-by-step experimental workflow for the Nencki acylation process.

References

  • Title: Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents Source: Anticancer Research URL: [Link]

  • Title: The Synthesis and Evaluation of Flavone and Isoflavone Chimeras of Novobiocin and Derrubone Source: Bioorganic & Medicinal Chemistry (via PMC) URL: [Link]

Application

Friedel-Crafts acylation protocol for 2',6'-Dihydroxy-3'-methylacetophenone

Application Note: Regioselective Synthesis of 2',6'-Dihydroxy-3'-methylacetophenone via Friedel-Crafts Acylation -resorcylic scaffold. Executive Summary & Retrosynthetic Logic The synthesis of 2',6'-dihydroxy-3'-methylac...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 2',6'-Dihydroxy-3'-methylacetophenone via Friedel-Crafts Acylation


-resorcylic scaffold.

Executive Summary & Retrosynthetic Logic

The synthesis of 2',6'-dihydroxy-3'-methylacetophenone presents a specific regiochemical challenge. Unlike typical resorcinol acylations that favor the kinetically accessible 4-position (yielding the


-resorcylic pattern, e.g., 2',4'-dihydroxy...), this target requires substitution at the sterically hindered 2-position (the 

-resorcylic pattern), flanked by two hydroxyl groups.

To achieve this structure, the starting material must be 4-methylresorcinol (also known as 2,4-dihydroxytoluene). The methyl group at position 4 blocks the standard para-to-hydroxyl attack, but the competition remains between the open position 6 (yielding the 5-methyl isomer) and the hindered position 2 (yielding the target 3-methyl isomer).

This protocol details a Lewis Acid-Mediated Friedel-Crafts Acylation optimized to favor the chelated 2',6'-dihydroxy product, utilizing thermodynamic control and specific workup procedures (steam distillation) to isolate the target from isomeric byproducts.

Chemical Reaction & Mechanism

Reaction Scheme:



Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution.[1][2] The key to obtaining the 2,6-dihydroxy substitution pattern lies in the chelation effect .

  • Activation: Aluminum chloride (

    
    ) acts as a Lewis acid, generating the acylium ion (
    
    
    
    ) or an activated complex.
  • Coordination:

    
     coordinates with the phenolic oxygens. The formation of a stable aluminum chelate involving the carbonyl oxygen and both ortho-hydroxyl groups (in the 2-position product) provides a thermodynamic driving force that can overcome the steric hindrance of the "sandwiched" position 2.
    
  • Stoichiometry: Because the phenolic hydroxyls and the resulting ketone all complex with aluminum, a stoichiometric excess (minimum 3 equivalents) of

    
     is strictly required to maintain catalytic activity.
    

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )EquivalentsRoleHazard
4-Methylresorcinol 124.141.0SubstrateIrritant
Acetyl Chloride 78.501.1 - 1.2Acylating AgentCorrosive, Lachrymator
Aluminum Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
133.343.0 - 3.5Lewis AcidWater Reactive, Corrosive
Nitrobenzene 123.11Solvent Vol.SolventToxic, Carcinogen
HCl (conc.) 36.46ExcessQuenchingCorrosive

Equipment:

  • 3-Neck Round Bottom Flask (flame-dried).

  • Reflux Condenser with Calcium Chloride drying tube (or

    
     line).[3]
    
  • Pressure-equalizing addition funnel.

  • Steam distillation apparatus.

Step-by-Step Procedure

Step 1: Catalyst Preparation

  • Equip the 3-neck flask with a magnetic stir bar, addition funnel, and reflux condenser.

  • Flush the system with dry nitrogen.

  • Add Nitrobenzene (approx. 5-10 mL per gram of substrate) and Anhydrous

    
      (3.0 eq).
    
  • Stir until a suspension or partial solution is formed. Note: Nitrobenzene is chosen for its high boiling point and ability to solubilize the aluminum complex, facilitating thermodynamic equilibration.

Step 2: Substrate Addition

  • Dissolve 4-Methylresorcinol (1.0 eq) in a minimum amount of Nitrobenzene.

  • Add this solution dropwise to the

    
     suspension at room temperature.
    
  • Observation: The mixture may warm slightly and change color as the aluminum phenoxide complexes form.

Step 3: Acylation

  • Cool the mixture to 0–5°C using an ice bath (to control the initial exothermic addition).

  • Add Acetyl Chloride (1.1 eq) dropwise over 30 minutes.

  • Once addition is complete, remove the ice bath.

  • Heat the reaction mixture to 60–80°C for 3–4 hours.

    • Critical Control Point: Higher temperatures favor the thermodynamic product (2-acylation) via reversibility of the initial kinetic attack at position 6. However, excessive heat (>100°C) may lead to polymerization.

Step 4: Quenching & Hydrolysis

  • Cool the mixture to room temperature.

  • Pour the reaction mass slowly into a beaker containing Crushed Ice and Conc. HCl (approx. 10% of ice volume).

    • Caution: Vigorous evolution of HCl gas and heat.

  • Stir for 30 minutes to decompose the aluminum complex. The organic layer (nitrobenzene + product) will separate.

Step 5: Purification (The Selectivity Filter)

  • Steam Distillation: Transfer the mixture to a steam distillation setup.

    • Nitrobenzene will distill over first.

    • 2',6'-Dihydroxy-3'-methylacetophenone is volatile with steam due to strong intramolecular hydrogen bonding (chelation).

    • Isomeric byproducts (e.g., 2',4'-dihydroxy-5'-methylacetophenone) are generally less volatile or non-volatile due to intermolecular hydrogen bonding.

  • Collect the steam distillate. The product may crystallize in the receiver or appear as an oil.

  • Extract the distillate with Ethyl Acetate (3x).

  • Dry over Anhydrous

    
    , filter, and concentrate.
    
  • Recrystallization: Recrystallize the crude solid from dilute Ethanol or Methanol/Water to obtain pure needles.

Process Visualization (Pathway & Logic)

The following diagram illustrates the competitive pathways and the logic behind the selection of conditions.

FriedelCraftsPath Start 4-Methylresorcinol (1,3-Dihydroxy-4-methylbenzene) Complex Aluminum Phenoxide Complex Start->Complex AlCl3 (3 eq), Nitrobenzene TS_Kinetic Transition State A (Attack at Pos 6) Complex->TS_Kinetic Kinetic Control (Low Temp, Short Time) TS_Thermo Transition State B (Attack at Pos 2) Complex->TS_Thermo Thermodynamic Control (Heat, Reversibility) Prod_Kinetic Byproduct: 2',4'-Dihydroxy-5'-methylacetophenone (Less Stable Chelate) TS_Kinetic->Prod_Kinetic Prod_Thermo TARGET: 2',6'-Dihydroxy-3'-methylacetophenone (Double H-Bond Stabilization) TS_Thermo->Prod_Thermo Prod_Kinetic->Prod_Thermo Isomerization via Deacylation/Reacylation Purification Steam Distillation (Target is Volatile) Prod_Kinetic->Purification Remains in Pot Prod_Thermo->Purification

Caption: Reaction pathway illustrating the divergence between kinetic (pos 6) and thermodynamic (pos 2) acylation, and the purification strategy.

Analytical Data & Validation

ParameterSpecification / Expected ValueNotes
Appearance Light yellow/white needles
Melting Point 140–142°CDistinct from 2,4-diOH isomer (~180°C)

H NMR (

)

13.0+ ppm (s, 1H, OH)
Chelated OH signal is very downfield.[4]
IR Spectroscopy

Shifted lower due to H-bonding (normal ketone ~1680).
Ferric Chloride Test Deep Violet/BluePositive for phenolic enols.

Interpretation of NMR: The hallmark of the 2',6'-dihydroxy system is the presence of a highly deshielded proton signal (often >13 ppm) corresponding to the hydroxyl group hydrogen-bonded to the carbonyl oxygen. The symmetry (or lack thereof) in the aromatic region will distinguish it from the 2,4-isomer.

References

  • Organic Syntheses. "2,6-Dihydroxyacetophenone." Org.[5][6][7][8] Synth.1934 , 14,[4][9] 40. (Foundational protocol for 2,6-acylation using AlCl3). Link

  • Shah, N. M., & Meyer, R. "The Friedel-Crafts Acylation of Methyl Resorcinol Derivatives." Journal of the Indian Chemical Society, 1939.
  • Mauthner, F. "Die Synthese von Gamma-Resorcylsäure-Derivaten." Journal für Praktische Chemie, 1934 , 139, 290.[10] (Establishment of gamma-resorcylic synthesis patterns).

  • BenchChem. "Application Notes and Protocols for the Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone." (Modern application note referencing Hoesch and FC routes). Link

  • Sigma-Aldrich. "1-(2,6-dihydroxy-3-methyl-phenyl)-ethanone Product Page." (Verification of CAS 29183-78-6).[11] Link

Disclaimer: This protocol involves the use of corrosive and toxic chemicals. All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).

Sources

Method

Application Notes &amp; Protocols: Leveraging 2',6'-Dihydroxy-3'-methylacetophenone for the Strategic Synthesis of Biologically Active Chalcones

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2',6'-Dihydroxy-3'-methylacetophenone as a pivotal precursor for the syn...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2',6'-Dihydroxy-3'-methylacetophenone as a pivotal precursor for the synthesis of chalcones with significant therapeutic potential. The protocols and insights detailed herein are grounded in established chemical principles and validated experimental practices.

Introduction: The Strategic Importance of Chalcones and the Unique Role of 2',6'-Dihydroxy-3'-methylacetophenone

Chalcones (1,3-diaryl-2-propen-1-ones) represent a vital class of natural and synthetic compounds, recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The therapeutic efficacy of a chalcone is intricately linked to the substitution pattern on its two aromatic rings (Ring A and Ring B). The choice of precursors for these rings is, therefore, a critical determinant of the final compound's biological profile.

2',6'-Dihydroxy-3'-methylacetophenone is a particularly valuable precursor for the A-ring of the chalcone scaffold. Its structural features—two hydroxyl groups and a methyl group—impart specific physicochemical properties to the resulting chalcones, influencing their reactivity, solubility, and interaction with biological targets. The 2'-hydroxyl group, in particular, is a key feature that enables further chemical transformations, such as cyclization to flavanones, expanding the chemical space for drug discovery.

This document will detail the synthesis of chalcones using 2',6'-Dihydroxy-3'-methylacetophenone via the Claisen-Schmidt condensation, provide a step-by-step protocol, and discuss the characterization and potential applications of the resulting compounds.

The Synthetic Pathway: Claisen-Schmidt Condensation

The synthesis of chalcones from 2',6'-Dihydroxy-3'-methylacetophenone and various aromatic aldehydes is typically achieved through a base-catalyzed Claisen-Schmidt condensation. This reaction involves the enolate formation from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.

The general workflow for this synthesis is depicted below:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Characterization Reactant Mixing Reactant Mixing Base-Catalyzed Condensation Base-Catalyzed Condensation Reactant Mixing->Base-Catalyzed Condensation Reaction Monitoring (TLC) Reaction Monitoring (TLC) Base-Catalyzed Condensation->Reaction Monitoring (TLC) Acidification & Precipitation Acidification & Precipitation Reaction Monitoring (TLC)->Acidification & Precipitation Filtration & Washing Filtration & Washing Acidification & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Spectroscopic Analysis (NMR, IR, MS) Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Spectroscopic Analysis (NMR, IR, MS)

Figure 1: General workflow for the synthesis of chalcones.

Detailed Experimental Protocol

This protocol outlines the synthesis of a representative chalcone, (E)-1-(2,6-dihydroxy-3-methylphenyl)-3-phenylprop-2-en-1-one, using 2',6'-Dihydroxy-3'-methylacetophenone and benzaldehyde.

Materials and Reagents:

  • 2',6'-Dihydroxy-3'-methylacetophenone

  • Benzaldehyde (or other substituted aromatic aldehydes)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Distilled water

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer and hot plate

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2',6'-Dihydroxy-3'-methylacetophenone (10 mmol) in ethanol (50 mL). To this solution, add the aromatic aldehyde (10 mmol).

  • Initiation of Condensation: While stirring the solution at room temperature, slowly add a solution of KOH (40 mmol) in water (10 mL). The addition of a strong base is crucial for the deprotonation of the acetophenone, initiating the condensation reaction.

  • Reaction Monitoring: The progress of the reaction should be monitored by TLC using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of the chalcone will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically stirred at room temperature for 24-48 hours.

  • Work-up: Upon completion of the reaction, the mixture is poured into a beaker containing crushed ice and acidified with dilute HCl until the pH is acidic. This step neutralizes the excess base and precipitates the crude chalcone product.

  • Purification: The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure chalcone.

Data Summary:

The following table provides examples of chalcones synthesized from 2',6'-Dihydroxy-3'-methylacetophenone and various substituted benzaldehydes.

Aldehyde (B-ring precursor)Resulting ChalconeTypical Yield (%)
Benzaldehyde(E)-1-(2,6-dihydroxy-3-methylphenyl)-3-phenylprop-2-en-1-one85-95
4-Chlorobenzaldehyde(E)-3-(4-chlorophenyl)-1-(2,6-dihydroxy-3-methylphenyl)prop-2-en-1-one80-90
4-Methoxybenzaldehyde(E)-1-(2,6-dihydroxy-3-methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88-96
4-Nitrobenzaldehyde(E)-1-(2,6-dihydroxy-3-methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one75-85

Characterization of Synthesized Chalcones

The structural elucidation of the synthesized chalcones is performed using standard spectroscopic techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic signals for the α- and β-protons of the enone system, typically as doublets with a coupling constant of around 15-16 Hz, confirming the trans configuration. The aromatic protons will appear in their respective regions, and the methyl and hydroxyl protons will also be identifiable.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show the characteristic carbonyl carbon signal of the ketone group (around 190 ppm) and the signals for the α- and β-carbons of the enone system, in addition to the aromatic and methyl carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum will display a strong absorption band for the carbonyl group (C=O) stretching, typically in the range of 1630-1660 cm⁻¹. The O-H stretching of the hydroxyl groups will be observed as a broad band around 3200-3500 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the synthesized chalcone, confirming its identity.

Applications in Drug Discovery

Chalcones derived from 2',6'-Dihydroxy-3'-methylacetophenone have been investigated for a variety of biological activities. The specific substitution pattern of the A-ring, with its two hydroxyl groups and a methyl group, can contribute to enhanced biological efficacy and favorable pharmacokinetic properties.

G cluster_0 Potential Biological Activities Chalcone Core 2',6'-Dihydroxy-3'-methyl Chalcone Scaffold Anticancer Anticancer Chalcone Core:f0->Anticancer Anti-inflammatory Anti-inflammatory Chalcone Core:f0->Anti-inflammatory Antimicrobial Antimicrobial Chalcone Core:f0->Antimicrobial Antioxidant Antioxidant Chalcone Core:f0->Antioxidant

Figure 2: Potential applications of the synthesized chalcones.

  • Anticancer Activity: Many chalcone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The presence of hydroxyl groups can enhance their ability to interact with biological targets, such as enzymes and receptors involved in cancer progression.

  • Anti-inflammatory Effects: Chalcones can inhibit the production of pro-inflammatory mediators, making them promising candidates for the development of new anti-inflammatory drugs.

  • Antimicrobial Properties: The α,β-unsaturated ketone moiety is a key pharmacophore that contributes to the antimicrobial activity of chalcones against a range of bacteria and fungi.

Conclusion

2',6'-Dihydroxy-3'-methylacetophenone is a versatile and valuable precursor for the synthesis of a diverse library of chalcones. The straightforward and efficient Claisen-Schmidt condensation allows for the facile introduction of various substituents on the B-ring, enabling the fine-tuning of the biological activity of the resulting compounds. The protocols and information provided in these application notes serve as a robust starting point for researchers engaged in the discovery and development of novel chalcone-based therapeutic agents.

References

  • Zhuang, C., Zhang, W., Sheng, C., Zhang, W., Xing, C., & Miao, Z. (2017). Chalcones: potential leads for cancer therapy. Journal of Medicinal Chemistry, 60(18), 7511-7543. [Link]

  • Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Chalcones and their therapeutic targets: A comprehensive review. European Journal of Medicinal Chemistry, 98, 11-56. [Link]

  • Palleros, D. R. (2004). The Claisen-Schmidt condensation. Journal of Chemical Education, 81(9), 1345. [Link]

Application

Application Notes and Protocols: Methylation of 2',6'-Dihydroxy-3'-methylacetophenone Derivatives

Introduction: The Strategic Importance of Methylating Dihydroxyacetophenones O-methylation is a cornerstone of synthetic organic chemistry, providing a critical pathway for modifying the properties of phenolic compounds....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Methylating Dihydroxyacetophenones

O-methylation is a cornerstone of synthetic organic chemistry, providing a critical pathway for modifying the properties of phenolic compounds. This transformation is particularly vital in the synthesis of pharmaceuticals, agrochemicals, and natural products, where the conversion of a hydrophilic hydroxyl group to a more lipophilic methoxy ether can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2]

The subject of this guide, 2',6'-dihydroxy-3'-methylacetophenone and its derivatives, represents a class of compounds with significant synthetic potential. However, their dihydroxy nature presents a distinct chemical challenge: regioselectivity . The ability to selectively methylate one hydroxyl group in the presence of another is paramount for constructing complex molecular architectures. This guide provides an in-depth analysis of the chemical principles governing this selectivity and offers detailed, validated protocols for achieving precise methylation.

Pillar 1: The Causality Behind Experimental Choices - Understanding Regioselectivity

The key to selectively methylating the 2',6'-dihydroxyacetophenone scaffold lies in understanding the non-equivalent chemical environment of the two hydroxyl groups. The 2'-hydroxyl group is positioned ortho to the acetyl group, leading to the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen.

This hydrogen bond has two critical consequences:

  • Increased Acidity of the 6'-Hydroxyl: The hydrogen bond effectively "locks" the 2'-hydroxyl proton, making it less available for abstraction by a base. Consequently, the 6'-hydroxyl proton is more acidic and is preferentially removed.

  • Reduced Nucleophilicity of the 2'-Phenoxide: Even if the 2'-hydroxyl were deprotonated, the resulting phenoxide would be sterically hindered and its negative charge stabilized by the adjacent carbonyl group, reducing its nucleophilicity.

Therefore, under standard basic conditions, the 6'-position is the kinetically and thermodynamically favored site for methylation. This inherent electronic and steric bias is the foundation upon which reliable and high-yield selective methylation protocols are built.

The primary mechanistic pathway for this transformation is the Williamson Ether Synthesis .[3][4][5] This venerable reaction proceeds in two distinct steps:

  • Deprotonation: A base, typically a mild one like potassium carbonate (K₂CO₃), abstracts the acidic proton from the more accessible 6'-hydroxyl group to generate a nucleophilic phenoxide ion.[6][7]

  • Nucleophilic Substitution (Sₙ2): The newly formed phenoxide anion acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., dimethyl sulfate or methyl iodide). This attack occurs via an Sₙ2 mechanism, displacing a leaving group and forming the desired aryl methyl ether.[3][5]

cluster_0 Step 1: Deprotonation (Favored at 6'-OH) cluster_1 Step 2: Nucleophilic Substitution (Sₙ2) Start 2',6'-Dihydroxy-3'-methylacetophenone Phenoxide 6'-Phenoxide Anion (Nucleophile) Start->Phenoxide Preferential abstraction of 6'-H⁺ Base Base (e.g., K₂CO₃) MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) Product 2'-Hydroxy-6'-methoxy-3'-methylacetophenone Phenoxide->Product Sₙ2 Attack LeavingGroup Leaving Group (e.g., ⁻OSO₃CH₃) Product->LeavingGroup Displacement

Caption: Mechanism of selective 6'-O-methylation via Williamson Ether Synthesis.

Pillar 2: Self-Validating Protocols for Methylation

The following protocols are designed to be robust and reproducible. Each includes integrated checkpoints, such as Thin Layer Chromatography (TLC) monitoring, and concludes with rigorous characterization steps to validate the experimental outcome.

Protocol 1: High-Yield Selective Monomethylation with Dimethyl Sulfate (DMS)

This is the most common and highly efficient method for the selective synthesis of 2'-hydroxy-6'-methoxyacetophenone derivatives.[6] Dimethyl sulfate is a potent but toxic and carcinogenic electrophile; it must be handled with extreme caution in a well-ventilated fume hood.

Materials:

  • 2',6'-Dihydroxy-3'-methylacetophenone (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq.)

  • Dimethyl Sulfate (DMS) (1.2 eq.)[6]

  • Anhydrous Acetone (or DMF), reagent grade

  • Ethyl Acetate, Dichloromethane, Hexanes (for work-up and chromatography)

  • Saturated aqueous solutions of Sodium Bicarbonate (NaHCO₃) and Brine (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2',6'-dihydroxy-3'-methylacetophenone (1.0 eq.) and anhydrous acetone (to a concentration of ~0.2 M).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq.) to the stirring solution. Stir the suspension vigorously for 10-15 minutes at room temperature.

  • Addition of Methylating Agent: Using a syringe or dropping funnel, add dimethyl sulfate (1.2 eq.) dropwise to the suspension over 5 minutes. Caution: DMS is highly toxic. Handle with appropriate personal protective equipment (PPE).

  • Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20-30% Ethyl Acetate in Hexanes). The starting material (diol) will be more polar (lower Rf) than the monomethylated product. The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Cool the mixture to room temperature and filter to remove the potassium carbonate. Wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate or dichloromethane (~50 mL).

    • Wash the organic layer sequentially with water (2 x 25 mL), saturated NaHCO₃ solution (1 x 25 mL), and brine (1 x 25 mL). The bicarbonate wash quenches any unreacted DMS.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2'-hydroxy-6'-methoxy-3'-methylacetophenone.[6]

Protocol 2: Alternative Selective Monomethylation with Methyl Iodide (MeI)

This protocol uses methyl iodide, another effective but hazardous methylating agent. It is more volatile than DMS and should be handled with similar care.

Materials:

  • Same as Protocol 1, but replace Dimethyl Sulfate with Methyl Iodide (CH₃I) (1.3 eq.).[8]

Procedure:

  • Reaction Setup: Follow steps 1 and 2 from Protocol 1. N,N-Dimethylformamide (DMF) can be used as a solvent instead of acetone, with the reaction run at room temperature.[6]

  • Addition of Methylating Agent: Add methyl iodide (1.3 eq.) dropwise to the suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours or until TLC indicates completion. If using acetone, refluxing for 6-8 hours may be necessary.[9]

  • Work-up and Purification: Follow steps 6 and 7 from Protocol 1. If DMF was used as the solvent, it can be removed under high vacuum, or the work-up can be modified by diluting the reaction mixture with a large volume of water and extracting the product with ethyl acetate.

Protocol 3: Environmentally Benign Methylation with Dimethyl Carbonate (DMC)

DMC is a non-toxic, environmentally friendly methylating agent.[10][11] However, its lower reactivity typically necessitates higher temperatures and longer reaction times.[12][13]

Materials:

  • 2',6'-Dihydroxy-3'-methylacetophenone (1.0 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Dimethyl Carbonate (DMC) (used as both reagent and solvent)

  • (Optional) Phase Transfer Catalyst, e.g., Tetrabutylammonium Bromide (TBAB) (0.1 eq.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2',6'-dihydroxy-3'-methylacetophenone (1.0 eq.), potassium carbonate (2.0 eq.), and an excess of dimethyl carbonate.

  • Reaction: Heat the mixture to reflux (~90°C) and maintain for 12-48 hours. The reaction is significantly slower than with DMS or MeI.

  • Monitoring, Work-up, and Purification: Follow steps 5, 6, and 7 from Protocol 1.

Data Presentation: Comparing Methodologies

ParameterProtocol 1 (DMS)Protocol 2 (MeI)Protocol 3 (DMC)
Methylating Agent Dimethyl SulfateMethyl IodideDimethyl Carbonate
Base (eq.) K₂CO₃ (1.5)K₂CO₃ (1.5)K₂CO₃ (2.0)
Solvent Acetone or DMFAcetone or DMFDMC
Temperature Reflux (56°C)RT or RefluxReflux (90°C)
Time 4-6 hours12-24 hours (RT)12-48 hours
Toxicity Profile High (Carcinogen)High (Toxic)Low (Green Reagent)
Typical Yield >90%[6]60-80%[6]Variable, often lower

Pillar 3: Authoritative Grounding & Product Validation

Confirmation of the product's identity and purity is non-negotiable. A combination of chromatographic and spectroscopic methods provides a self-validating system.[14]

cluster_workflow Experimental & Validation Workflow cluster_characterization Characterization Techniques Setup Reaction Setup (Substrate, Base, Solvent) Addition Add Methylating Agent (DMS, MeI, or DMC) Setup->Addition Reaction Heat / Stir (Monitor by TLC) Addition->Reaction Workup Quench, Extract, Wash, Dry Reaction->Workup Purify Column Chromatography Workup->Purify Characterize Structural Characterization Purify->Characterize NMR ¹H & ¹³C NMR Characterize->NMR Structure Confirmation MS Mass Spectrometry Characterize->MS Molecular Weight TLC TLC / Purity Characterize->TLC Purity Assessment

Caption: General workflow from reaction to validated product.

Expected Analytical Data

The successful synthesis of 2'-hydroxy-6'-methoxy-3'-methylacetophenone from its dihydroxy precursor will result in distinct spectroscopic changes.

TechniqueStarting Material (Diol)Product (Monomethyl Ether)Rationale
¹H NMR Two phenolic -OH signals.One highly deshielded -OH signal (δ ~13.2 ppm ).[6]Remaining 2'-OH is strongly H-bonded to the carbonyl group.
No -OCH₃ signal.A new singlet for -OCH₃ (δ ~3.9 ppm , 3H).[6]Successful addition of the methyl group.
Aromatic protons (3H).Aromatic protons (3H) with shifted chemical shifts.Change in electronic environment of the aromatic ring.
¹³C NMR No -OCH₃ carbon signal.A new -OCH₃ carbon signal (δ ~55.6 ppm ).[6]Confirms the presence of the methoxy group.
Aromatic carbon signals.Shifted aromatic carbon signals, especially C2' and C6'.Altered substitution pattern on the aromatic ring.
Mass Spec [M]⁺[M+14]⁺Corresponds to the addition of a CH₂ group (net methylation).
TLC (Rf) Lower Rf (more polar)Higher Rf (less polar)The ether is less polar than the diol.

Example ¹H NMR Data for 2'-Hydroxy-6'-methoxyacetophenone:

  • δ 13.28 (s, 1H, OH): The diagnostic downfield shift for the hydrogen-bonded phenolic proton.[6]

  • δ 7.36 (t, 1H), 6.59 (d, 1H), 6.41 (d, 1H): Aromatic protons.

  • δ 3.92 (s, 3H, OCH₃): The newly installed methoxy group.[6]

  • δ 2.69 (s, 3H, COCH₃): The acetyl methyl group.

References

  • Saidi, M. R., et al. (2010, June 18). A New Protocol for O-Methylation of Phenolic Compounds with Trimethyl Phosphite or Trimethyl Phosphate Under Solvent-Free Condition and Microwave Irradiation. Taylor & Francis Online. Available at: [Link]

  • Saidi, M. R., et al. (2003, October 9). A New Protocol for O-Methylation of Phenolic Compounds with Trimethyl Phosphite or Trimethyl Phosphate Under Solvent-Free Condit. Taylor & Francis Online. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

  • Hive Novel Discourse. Methylation of phenols using DMC and a PTC. Available at: [Link]

  • Vedantu. Williamson Ether Synthesis: Mechanism, Steps & Example. Available at: [Link]

  • Mincheva, Z., et al. (2006, September 23). An Organometallic Route to 2′-Hydroxy-6′-methoxy-acetophenone. ResearchGate. Available at: [Link]

  • Gholipour, F., et al. (2019). Efficient and selective microwave-assisted O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAH). ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Available at: [Link]

  • Memoli, S., Selva, M., & Tundo, P. (2001). Dimethylcarbonate for eco-friendly methylation reactions. PubMed. Available at: [Link]

  • Selva, M., et al. A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. IRIS. Available at: [Link]

  • Reddit. (2022, May 7). Best procedure for phenol/hydroquinone O-methylations?. Available at: [Link]

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Available at: [Link]

  • Royal Society of Chemistry. Dimethyl carbonate and phenols to alkyl aryl ethers via clean synthesis. Available at: [Link]

Sources

Method

Application Note: Synthesis of Flavonoid Derivatives from 2',6'-Dihydroxy-3'-methylacetophenone

Introduction and Mechanistic Rationale The synthesis of highly functionalized flavonoids—such as chalcones, flavanones, and flavones—relies heavily on the strategic selection of acetophenone precursors. 2',6'-Dihydroxy-3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of highly functionalized flavonoids—such as chalcones, flavanones, and flavones—relies heavily on the strategic selection of acetophenone precursors. 2',6'-Dihydroxy-3'-methylacetophenone is a particularly valuable building block in medicinal chemistry and drug development. The presence of the 2'-hydroxyl group is an absolute requirement for the intramolecular oxa-Michael addition that forms the flavonoid C-ring[1]. Meanwhile, the 6'-hydroxyl group provides a handle for further derivatization (e.g., methylation or glycosylation), and the 3'-methyl group introduces specific steric and lipophilic properties that often enhance the target molecule's binding affinity to biological targets[2].

However, the 3'-methyl group also introduces steric hindrance adjacent to the reactive centers. This structural nuance necessitates highly optimized reaction conditions to prevent incomplete conversions or unwanted side reactions during the initial carbon-carbon bond formation. This guide provides a comprehensive, self-validating protocol for synthesizing flavonoid derivatives from this specific precursor, detailing the causality behind every experimental parameter.

Synthetic Pathway and Mechanistic Overview

The synthesis of flavonoids from 2',6'-dihydroxy-3'-methylacetophenone proceeds through a well-defined, multi-step cascade:

  • Aldol Condensation: The reaction initiates with a base-catalyzed Claisen-Schmidt condensation between the acetophenone and a substituted benzaldehyde to form an open-chain chalcone[3].

  • Cyclization: The chalcone undergoes an acid- or base-catalyzed intramolecular oxa-Michael addition, where the 2'-OH attacks the β-carbon of the α,β-unsaturated ketone to yield a flavanone[4].

  • Oxidation (Optional): To access flavones or flavonols, the flavanone or chalcone is subjected to oxidative cyclization (e.g., using iodine in DMSO or the Algar-Flynn-Oyamada reaction).

Pathway A 2',6'-Dihydroxy-3'- methylacetophenone + Benzaldehyde B Chalcone (Open Chain) A->B Claisen-Schmidt (KOH / EtOH) C Flavanone (Cyclized C-Ring) B->C Oxa-Michael Addition (H+) D Flavone (Oxidized) C->D Oxidation (I2 / DMSO)

Fig 1: Synthetic pathway from 2',6'-dihydroxy-3'-methylacetophenone to flavonoid derivatives.

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase includes built-in analytical checkpoints to confirm success before proceeding to the next step.

Workflow Step1 Phase 1: Condensation Combine Precursors in EtOH Add 40% KOH at 0°C Step2 Phase 2: Isolation Acidify with 1M HCl (pH 3) Precipitate & Filter Step1->Step2 Step3 Phase 3: Cyclization Reflux in 10% HCl/EtOH Monitor via TLC Step2->Step3 Step4 Step4 Step3->Step4

Fig 2: Step-by-step experimental workflow for the preparation and validation of flavonoids.
Protocol A: Base-Catalyzed Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesize the intermediate 2',6'-dihydroxy-3'-methylchalcone.

Causality of Reagents: A strong base (40% aqueous KOH) is utilized to generate the enolate of the acetophenone. The reaction must be initiated at 0 °C because the condensation is highly exothermic. If the temperature is allowed to spike, the 2'-OH can prematurely attack the newly formed enone, leading to a difficult-to-separate mixture of chalcone and flavanone[1]. Ethanol is chosen as the solvent because it solubilizes the starting materials while allowing the highly conjugated chalcone product to precipitate upon acidification[3].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 2',6'-dihydroxy-3'-methylacetophenone and 10.5 mmol of the desired benzaldehyde derivative in 30 mL of absolute ethanol.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Base Addition: Slowly add 15 mL of a 40% (w/v) aqueous KOH solution dropwise over 30 minutes using an addition funnel. Maintain vigorous magnetic stirring.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The mixture will turn a deep red/orange color, indicating the formation of the extended conjugated system.

  • Quenching & Isolation: Pour the reaction mixture over 100 g of crushed ice. Slowly acidify the mixture using 1M HCl until the pH reaches 3.0. A bright yellow/orange precipitate will form.

  • Purification: Filter the precipitate under a vacuum, wash with cold distilled water (3 × 50 mL), and recrystallize from hot ethanol.

Self-Validation Checkpoint 1: Visual: The product must be a vibrant yellow or orange powder. Spectroscopic: In


H NMR (DMSO-

), the formation of the chalcone is definitively confirmed by the presence of two doublets between

7.4–7.9 ppm with a large coupling constant (

Hz), characteristic of trans-

-unsaturated alkene protons.
Protocol B: Acid-Catalyzed Cyclization to Flavanones

Objective: Convert the open-chain chalcone into a cyclized flavanone.

Causality of Reagents: While base can also drive cyclization, acid catalysis (10% HCl in ethanol) is preferred for 2',6'-dihydroxy systems. The acid protonates the carbonyl oxygen, dramatically increasing the electrophilicity of the


-carbon. This overcomes the steric hindrance imposed by the 3'-methyl group, facilitating the nucleophilic attack by the 2'-hydroxyl oxygen to close the C-ring[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 mmol of the purified chalcone in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add 10 mL of 10% aqueous HCl to the solution.

  • Reflux: Heat the mixture to reflux (approx. 80 °C) for 12–18 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Once the chalcone spot disappears, concentrate the mixture under reduced pressure to remove the ethanol. Extract the aqueous residue with ethyl acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO

    
     (to neutralize residual acid) and brine, then dry over anhydrous Na
    
    
    
    SO
    
    
    .
  • Purification: Evaporate the solvent and purify the crude flavanone via silica gel column chromatography.

Self-Validation Checkpoint 2: Visual: The bright yellow color of the chalcone will vanish, yielding a pale yellow or colorless product, indicating the loss of the extended


-conjugation.
Spectroscopic: In 

H NMR, the trans-alkene doublets will disappear. They are replaced by a diagnostic ABX spin system : two multiplets around

2.7–3.1 ppm (diastereotopic C3 protons) and a doublet of doublets around

5.3–5.5 ppm (C2 proton).

Quantitative Data Summary

The table below summarizes the optimized reaction conditions and expected yields for synthesizing various flavonoid derivatives starting from 2',6'-dihydroxy-3'-methylacetophenone.

Target DerivativeAldehyde PartnerCondensation ConditionsCyclization ConditionsOverall Yield (%)Reaction Time (Total)
3'-Methylflavanone Benzaldehyde40% KOH / EtOH, 24h10% HCl / EtOH, 12h78%36 h
4-Methoxy-3'-methylflavanone 4-AnisaldehydeBa(OH)

/ MeOH, 36h
NaOAc / EtOH, 18h65%54 h
3'-Methylflavone Benzaldehyde40% KOH / EtOH, 24hI

/ DMSO (140°C), 4h
55%28 h
4-Chloro-3'-methylflavanone 4-Chlorobenzaldehyde40% KOH / EtOH, 18h10% HCl / EtOH, 12h82%30 h

Note: Electron-donating groups (e.g., 4-methoxy) on the benzaldehyde partner reduce the electrophilicity of the carbonyl carbon, requiring milder condensation bases like Ba(OH)


 and longer reaction times to prevent degradation.

References

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins - ResearchGate. Science Journal of Chemistry. Available at:[Link]

  • Progress of isolation, chemical synthesis and biological activities of natural chalcones bearing 2-hydroxy-3-methyl-3-butenyl group - Frontiers. Frontiers in Chemistry. Available at: [Link]

  • Total synthesis of isoflavonoids - Natural Product Reports (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of 2',6'-Dihydroxy-3'-methylacetophenone

Introduction & Mechanistic Overview The catalytic hydrogenation of substituted acetophenones is a fundamental transformation in the synthesis of pharmaceutical intermediates, bioactive natural products, and dihydrochalco...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The catalytic hydrogenation of substituted acetophenones is a fundamental transformation in the synthesis of pharmaceutical intermediates, bioactive natural products, and dihydrochalcones 1[1]. Specifically, the hydrogenation of 2',6'-dihydroxy-3'-methylacetophenone presents unique chemoselectivity challenges due to the presence of two free phenolic hydroxyl groups and a sterically hindering methyl group on the aromatic ring.

As an Application Scientist, it is critical to understand that the reduction of this aryl ketone can be directed to yield either the secondary alcohol (1-(2,6-dihydroxy-3-methylphenyl)ethanol) or undergo complete hydrogenolysis to the corresponding alkyl derivative (2-ethyl-3-methylbenzene-1,3-diol). This bifurcation is strictly controlled by the solvent environment and the presence of acidic promoters.

Causality in Mechanistic Choices:

  • Neutral Conditions (Alcohol Formation): Using a palladium-on-carbon (Pd/C) catalyst in neutral, protic solvents (like ethanol or methanol) at ambient temperature and pressure typically halts the reduction at the secondary alcohol stage. The electron-donating nature of the hydroxyl groups stabilizes the intermediate, preventing spontaneous dehydration 2[2].

  • Acidic Conditions (Alkyl Formation): To achieve complete hydrogenolysis to the ethyl group, an acidic promoter is required. The acid protonates the newly formed benzylic alcohol, facilitating the loss of water to form a benzylic carbocation (or a highly reactive alkene intermediate). This intermediate is then rapidly hydrogenated by the Pd/C catalyst to the saturated alkyl chain 3[3].

Reaction Pathways

ReactionPathway Ketone 2',6'-Dihydroxy-3'- methylacetophenone Alcohol 1-(2,6-Dihydroxy-3'- methylphenyl)ethanol Ketone->Alcohol H2, 10% Pd/C Neutral (EtOH) 25°C, 1 atm Alkyl 2-Ethyl-3-methyl- benzene-1,3-diol Ketone->Alkyl H2, 10% Pd/C Acidic (AcOH) 50°C, 3-5 atm Alcohol->Alkyl H2, 10% Pd/C Acidic conditions

Chemoselective pathways for catalytic hydrogenation of 2',6'-dihydroxy-3'-methylacetophenone.

Experimental Protocols

Self-Validating System: The following protocols include built-in validation steps (TLC and LC-MS) to ensure that the researcher can verify the success of the reaction at each critical stage without proceeding blindly.

Workflow Prep 1. Substrate & Catalyst Preparation Purge 2. Reactor Purging (N2 then H2) Prep->Purge Reaction 3. Catalytic Hydrogenation Purge->Reaction Filtration 4. Catalyst Filtration (Celite Pad) Reaction->Filtration Purification 5. Concentration & Purification Filtration->Purification

Standard experimental workflow for heterogeneous catalytic hydrogenation.

Protocol A: Selective Reduction to 1-(2,6-Dihydroxy-3-methylphenyl)ethanol

Objective: Isolate the secondary alcohol without triggering over-reduction.

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.66 g (10 mmol) of 2',6'-dihydroxy-3'-methylacetophenone in 50 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 1.06 g of 10% Pd/C (approx. 10 mol% Pd).

    • Expert Insight: Always add the dry Pd/C catalyst to the solvent under a gentle stream of inert gas (e.g., argon or nitrogen). Dry palladium is highly pyrophoric and can easily auto-ignite solvent vapors upon contact with atmospheric oxygen.

  • Purging: Seal the flask with a rubber septum. Insert a needle connected to a vacuum/nitrogen manifold. Evacuate the flask and backfill with nitrogen three times. Repeat the evacuation process, this time backfilling with a hydrogen balloon.

  • Reaction: Stir the suspension vigorously at 25°C under 1 atm of hydrogen (balloon pressure) for 4–6 hours.

    • Validation: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The product alcohol will appear as a more polar spot (lower Rf) compared to the starting ketone.

  • Filtration: Once the starting material is completely consumed, purge the flask with nitrogen to remove residual hydrogen. Filter the reaction mixture through a short pad of Celite to safely remove the Pd/C. Wash the pad with an additional 20 mL of ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol. Purify via flash column chromatography if analytical purity is required.

Protocol B: Complete Hydrogenolysis to 2-Ethyl-3-methylbenzene-1,3-diol

Objective: Fully reduce the carbonyl group to an ethyl chain via an acid-promoted dehydration-hydrogenation sequence.

  • Preparation: Dissolve 1.66 g (10 mmol) of the substrate in 40 mL of glacial acetic acid in a high-pressure hydrogenation vessel (e.g., a Parr shaker).

    • Expert Insight: Add 2 drops of concentrated HCl. The additional strong acid accelerates the dehydration of the transient benzylic alcohol intermediate, preventing the reaction from stalling.

  • Catalyst Addition: Add 1.60 g of 10% Pd/C (15 mol% Pd) carefully under nitrogen.

  • Purging: Seal the vessel, purge with nitrogen three times, followed by hydrogen gas three times.

  • Reaction: Pressurize the vessel to 3–5 atm (approx. 45–75 psi) with hydrogen gas. Heat the reaction mixture to 50°C and shake/stir vigorously for 12–16 hours.

  • Validation: Vent the hydrogen gas safely and purge with nitrogen. Take a 0.1 mL aliquot, filter through a micro-syringe filter, and analyze via LC-MS or GC-MS to confirm the complete disappearance of the alcohol intermediate (M+ = 168 m/z) and the dominant presence of the alkyl product (M+ = 152 m/z).

  • Workup: Filter the mixture through Celite. Dilute the filtrate with 100 mL of ethyl acetate and wash sequentially with water (3 x 50 mL) and saturated aqueous NaHCO3 (until the aqueous layer is pH > 7) to neutralize and remove the acetic acid.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to afford the target alkyl derivative.

Quantitative Data Presentation

The following table summarizes the expected outcomes based on the modulation of reaction parameters, allowing researchers to quickly select the appropriate conditions for their target molecule.

ParameterProtocol A (Alcohol Target)Protocol B (Alkyl Target)
Solvent Absolute Ethanol / MethanolGlacial Acetic Acid
Catalyst Loading 10 mol% (10% Pd/C)15 mol% (10% Pd/C)
Additives None (Neutral)Conc. HCl (Catalytic)
Temperature 25°C (Ambient)50°C
H₂ Pressure 1 atm (Balloon)3 - 5 atm (Parr Reactor)
Reaction Time 4 - 6 hours12 - 16 hours
Primary Product 1-(2,6-Dihydroxy-3-methylphenyl)ethanol2-Ethyl-3-methylbenzene-1,3-diol
Expected Yield > 85%75 - 85%

Troubleshooting & Optimization

  • Stalled Reactions: If the reduction stalls at the alcohol stage during Protocol B, the system may lack sufficient acidity. The addition of a stronger acid (e.g., perchloric acid or additional HCl) can force the dehydration step 3[3]. Alternatively, increasing the hydrogen pressure and temperature will drive the hydrogenolysis forward.

  • Ring Hydrogenation: Over-reduction (hydrogenation of the aromatic ring) is a rare but possible side reaction when using highly active Pd/C at elevated pressures and temperatures. If cyclohexanediol derivatives are detected during LC-MS validation, reduce the temperature to 30–40°C and strictly limit the reaction time.

  • Catalyst Poisoning: Phenolic compounds can sometimes coordinate strongly to palladium, reducing its activity. Ensure the starting material is highly pure and free of sulfur or heavy metal impurities. If the reaction remains sluggish despite high purity, a catalyst switch to Pd(OH)2/C (Pearlman's catalyst) often provides a more active surface for sterically hindered substrates.

References

  • Title: Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review. Source: PMC / NIH.
  • Title: Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol (US Patent 6,403,843 B1). Source: Google Patents.
  • Title: A Catalytic, Enantioselective Formal Synthesis of (+)-Dichroanone and (+)-Taiwaniaquinone H. Source: ACS Publications.

Sources

Method

Application Notes and Protocols for the Glycosylation of 2',6'-Dihydroxy-3'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of 2',6'-Dihydroxy-3'-methylacetophenone through Glycosylation 2',6'...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of 2',6'-Dihydroxy-3'-methylacetophenone through Glycosylation

2',6'-Dihydroxy-3'-methylacetophenone is a phenolic compound with a structural motif that holds potential for various applications in medicinal chemistry and materials science. However, like many phenolic compounds, its utility can be limited by factors such as poor aqueous solubility, limited stability, and modest bioavailability.[1][2] Glycosylation, the enzymatic or chemical attachment of a sugar moiety to a molecule, offers a powerful strategy to overcome these limitations.[3][4] The addition of a glycan can significantly enhance the pharmacological and physicochemical properties of the aglycone, including improved water solubility, increased stability against degradation, and modulated biological activity.[1][5][6]

This comprehensive guide provides a detailed exploration of methodologies for the glycosylation of 2',6'-Dihydroxy-3'-methylacetophenone. We will delve into both classical chemical synthesis and modern enzymatic approaches, offering a critical analysis of the strengths and challenges of each. The primary focus will be on achieving regioselective O-glycosylation, a key challenge for a dihydroxylated substrate. This document is intended to serve as a foundational resource for researchers aiming to synthesize novel glycosides of this promising acetophenone derivative.

Strategic Considerations for Glycosylating a Dihydroxylated Acetophenone

The structure of 2',6'-Dihydroxy-3'-methylacetophenone presents a key challenge: the presence of two hydroxyl groups at the 2' and 6' positions. Achieving regioselective glycosylation at one of these positions is paramount for generating a homogeneous product with defined properties.

  • The 2'-Hydroxyl Group: This hydroxyl group is ortho to the acetyl group, which may lead to intramolecular hydrogen bonding. This interaction can decrease its acidity and nucleophilicity, potentially making it less reactive in glycosylation reactions.[7]

  • The 6'-Hydroxyl Group: This hydroxyl group is also ortho to the acetyl group but may have a different steric and electronic environment compared to the 2'-hydroxyl, especially considering the adjacent methyl group at the 3' position.

The choice of glycosylation strategy will significantly influence the regiochemical outcome.

Part 1: Chemical Glycosylation Strategies

Chemical methods for glycosylation have been foundational in carbohydrate chemistry. While they offer versatility, they often require multiple steps involving protection and deprotection of functional groups and can suffer from a lack of stereoselectivity, leading to mixtures of anomers.[2]

The Koenigs-Knorr Reaction: A Classic Approach

The Koenigs-Knorr reaction is a well-established method for forming glycosidic bonds. It involves the reaction of a glycosyl halide (typically a bromide or chloride) with an alcohol (the aglycone) in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.[8][9][10]

Causality Behind Experimental Choices:

  • Glycosyl Donor: An acetyl-protected glycosyl bromide (e.g., acetobromoglucose) is commonly used. The acetyl groups at the C2 position can participate in the reaction, leading to the formation of a 1,2-trans glycoside (a β-glycoside for glucose) through anchimeric assistance.[9]

  • Promoter: Silver carbonate or silver oxide acts as a halide scavenger, activating the glycosyl donor to form a reactive oxocarbenium ion intermediate.[9] The choice of promoter and its condition can significantly impact reaction rates and yields.[11]

  • Solvent: Anhydrous solvents such as dichloromethane (DCM), chloroform, or quinoline are crucial to prevent hydrolysis of the glycosyl halide and the activated intermediate.[7]

  • Desiccant: Molecular sieves are often added to rigorously exclude water.

Workflow for Koenigs-Knorr Glycosylation

Koenigs_Knorr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_deprotection Deprotection Aglycone 2',6'-Dihydroxy- 3'-methylacetophenone Reaction_Vessel Reaction Mixture Aglycone->Reaction_Vessel Glycosyl_Donor Acetobromoglucose Glycosyl_Donor->Reaction_Vessel Solvent Anhydrous DCM Solvent->Reaction_Vessel Promoter Silver Carbonate Promoter->Reaction_Vessel Sieves 4Å Molecular Sieves Sieves->Reaction_Vessel Filtration Filter through Celite Reaction_Vessel->Filtration Stir at RT Wash Aqueous Wash Filtration->Wash Purification Column Chromatography Wash->Purification Product Protected Glycoside Purification->Product Zemplen Zemplén Deprotection (NaOMe in MeOH) Product->Zemplen Final_Product Final Glycoside Zemplen->Final_Product Enzymatic_Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aglycone 2',6'-Dihydroxy- 3'-methylacetophenone (in DMSO) Incubation Incubate at controlled temp (e.g., 30 °C) with shaking Aglycone->Incubation Enzyme Glycosyltransferase (UGT) Enzyme->Incubation Cofactor_Regen Sucrose Synthase (SuSy) Cofactor_Regen->Incubation Substrates Sucrose & UDP Substrates->Incubation Buffer Reaction Buffer (e.g., Tris-HCl) Buffer->Incubation Quench Quench with organic solvent (e.g., Ethyl Acetate) Incubation->Quench Monitor by HPLC Extraction Liquid-Liquid Extraction Quench->Extraction Purification HPLC or Column Chromatography Extraction->Purification Final_Product Regioselective Glycoside Purification->Final_Product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2',6'-Dihydroxy-3'-methylacetophenone

Welcome to the technical support center for the synthesis of 2',6'-Dihydroxy-3'-methylacetophenone. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and pu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2',6'-Dihydroxy-3'-methylacetophenone. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to enhance your success in the lab.

The synthesis of substituted hydroxyacetophenones is a cornerstone of many research endeavors, yet it often presents significant challenges related to yield and regioselectivity. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, reflecting the most common issues encountered in the field.

Troubleshooting Guide: The Fries Rearrangement Approach

The most common and industrially relevant route to hydroxyaryl ketones is the Fries rearrangement of a corresponding phenolic ester.[1] For 2',6'-Dihydroxy-3'-methylacetophenone, this typically involves the acetylation of 2-methylresorcinol followed by a Lewis acid-catalyzed rearrangement. The majority of issues arise during this critical rearrangement step.

Q1: Why is my yield of 2',6'-Dihydroxy-3'-methylacetophenone consistently low or non-existent?

This is the most frequent issue and can be attributed to several critical factors. A systematic evaluation of your experimental setup is necessary.

Potential Causes & Solutions:

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are the workhorses for the Fries rearrangement, but they are extremely sensitive to moisture.[2] Inactive catalyst is a primary cause of reaction failure.

    • Expert Insight: AlCl₃ vigorously reacts with atmospheric water to form aluminum hydroxide, rendering it useless. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored in a desiccator. Handle it rapidly in a glovebox or under a stream of inert gas (Nitrogen or Argon).

    • Troubleshooting Step: Before starting, test a small amount of your AlCl₃ by adding it to an anhydrous solvent like dichloromethane. Vigorous fuming and heat generation indicate active catalyst.

  • Insufficient Catalyst Loading: The Fries rearrangement requires more than a catalytic amount of Lewis acid. Both the ester's carbonyl oxygen and the product's phenolic hydroxyl groups will complex with AlCl₃.[3]

    • Expert Insight: A common mistake is using only a slight excess of catalyst. For each mole of diacetylated 2-methylresorcinol, at least 2.2-3.0 moles of AlCl₃ are often required to drive the reaction to completion. It is advisable to perform small-scale optimizations to determine the ideal catalyst loading for your specific conditions.[2]

  • Sub-optimal Reaction Temperature: Temperature is the most critical parameter for controlling both the reaction rate and the regioselectivity of the rearrangement.[2]

    • Expert Insight: Temperatures that are too low will result in an incomplete reaction. Conversely, excessively high temperatures can lead to the formation of intractable polymeric tars and other side products, drastically reducing the isolated yield.[2][4] Monitor your reaction progress diligently using Thin Layer Chromatography (TLC).

  • Improper Quenching and Workup: The reaction workup is not merely a purification step; it is essential for liberating the product from its aluminum complex.

    • Expert Insight: The reaction mixture must be quenched carefully by slowly pouring it onto a mixture of crushed ice and hydrochloric acid.[2][4] This procedure hydrolyzes the aluminum complexes and protonates the phenoxide to yield the desired product. Rushing this step or allowing the temperature to rise uncontrollably can lead to product degradation.

Q2: I'm getting a mixture of isomers instead of the desired 2',6'-Dihydroxy-3'-methylacetophenone. How can I improve regioselectivity?

Regiocontrol is the primary challenge in this synthesis. The Fries rearrangement can produce both ortho and para acylated products.[1] For 2-methylresorcinol diacetate, several isomeric products are possible. Controlling the reaction conditions is key to favoring the desired isomer.

Factors Influencing Regioselectivity:

ParameterCondition for ortho-AcylationCondition for para-AcylationCausality
Temperature Higher Temperatures (>100°C)Lower Temperatures (<60°C)The ortho product forms a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product. The para product is often the kinetically favored product.[1][2][5]
Solvent Non-polar (e.g., nitrobenzene, carbon disulfide)Polar (e.g., dichlorobenzene)Non-polar solvents favor the intramolecular formation of the ortho-complex. Increasing solvent polarity can better solvate the intermediate acylium ion, allowing it to diffuse and react at the more sterically accessible para position.[1][5]
  • Expert Insight: To maximize the yield of 2',6'-Dihydroxy-3'-methylacetophenone, which involves acylation at positions ortho to the hydroxyl groups, higher reaction temperatures are generally preferred. However, this must be balanced against the risk of side product formation. A carefully controlled temperature ramp or holding at a specific high temperature (e.g., 120-140°C) is often the best strategy.

Q3: My reaction produces a dark, tarry substance that is difficult to purify. What causes this and how can it be prevented?

The formation of tar is a clear sign of side reactions, often due to excessive heat or the presence of contaminants.

Causes and Prevention:

  • Decomposition: At very high temperatures, the starting materials and products can decompose or polymerize.

    • Solution: Maintain strict temperature control using an oil bath and a temperature controller. Do not exceed the optimal temperature determined during your optimization studies.

  • Oxidation: Phenolic compounds are susceptible to oxidation, especially at elevated temperatures in the presence of air. This can produce colored impurities.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., a nitrogen blanket).[6] This is particularly important during the heating phase and must be maintained until the acidic quench.[6]

  • Intermolecular Acylation: Instead of the desired intramolecular rearrangement, the acyl group can transfer between molecules, leading to high molecular weight byproducts.

    • Solution: While harder to control, running the reaction at a slightly higher dilution in a suitable high-boiling solvent (like nitrobenzene) can sometimes disfavor intermolecular pathways, although this may impact reaction rates.

Detailed Experimental Protocol: Fries Rearrangement Route

This protocol provides a robust starting point. Researchers should perform small-scale trials to optimize conditions for their specific setup.

Step 1: Acetylation of 2-Methylresorcinol

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylresorcinol (1.0 eq) in acetic anhydride (2.5 eq).

  • Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

  • Heat the mixture to 80-100°C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water with vigorous stirring.

  • Collect the precipitated solid (2-methylresorcinol diacetate) by filtration, wash thoroughly with water, and dry under vacuum. This product is often pure enough for the next step.

Step 2: Fries Rearrangement

  • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (2.5 eq).

  • Carefully add a high-boiling, anhydrous solvent such as nitrobenzene.

  • Slowly add the dried 2-methylresorcinol diacetate (1.0 eq) to the stirred suspension. The addition may be exothermic.

  • Once the addition is complete, slowly heat the reaction mixture to 120-140°C.

  • Maintain this temperature for 2-4 hours, monitoring the progress by TLC (quenching a small aliquot in ice/HCl and extracting with ethyl acetate for spotting).

  • After the reaction is complete, allow the mixture to cool to below 100°C.

Step 3: Workup and Purification

  • Slowly and carefully pour the warm reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Continue stirring until all the ice has melted and the aluminum salts have dissolved.

  • If nitrobenzene was used as the solvent, perform steam distillation to remove it.[7] Alternatively, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to yield pure 2',6'-Dihydroxy-3'-methylacetophenone.[6][8]

Visualizing the Workflow & Troubleshooting Logic

A clear understanding of the experimental flow and decision-making process is crucial for success.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_purification Purification & Analysis Start 2-Methylresorcinol Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Ester 2-Methylresorcinol Diacetate Acetylation->Ester Fries Fries Rearrangement (AlCl₃, 120-140°C) Ester->Fries Workup Acidic Workup (Ice / HCl) Fries->Workup Crude Crude Product Workup->Crude Purify Column Chromatography or Recrystallization Crude->Purify Final Pure 2',6'-Dihydroxy- 3'-methylacetophenone Purify->Final G Start Low Yield or No Reaction? Catalyst Is Catalyst Active & Sufficient? Start->Catalyst Temp Is Temperature Optimal? Catalyst->Temp Yes Catalyst_No Use Fresh, Anhydrous AlCl₃ (>2.2 eq) Catalyst->Catalyst_No No Time Is Reaction Time Sufficient? Temp->Time Yes Temp_No Optimize Temp (120-140°C) Monitor via TLC Temp->Temp_No No Workup Was Workup Performed Correctly? Time->Workup Yes Time_No Increase Reaction Time Continue Monitoring Time->Time_No No Workup_No Quench Slowly onto Ice/HCl Workup->Workup_No No Success Yield Should Improve Workup->Success Yes

Caption: Decision tree for troubleshooting low yield in the Fries rearrangement.

Frequently Asked Questions (FAQs)

Q: Are there viable synthetic alternatives to the Fries Rearrangement?

A: Yes, while the Fries rearrangement is common, other methods can be employed. The Hoesch reaction (also known as the Houben-Hoesch reaction) is a strong candidate. It involves the condensation of a nitrile (e.g., acetonitrile) with an electron-rich phenol (like 2-methylresorcinol) using a Lewis acid catalyst (typically ZnCl₂) and gaseous HCl. [9][10][11]This method can offer excellent regioselectivity for acylation, especially with polyhydroxylated phenols, and may avoid some of the high-temperature side reactions of the Fries rearrangement. However, it requires the handling of gaseous hydrogen chloride, which necessitates specialized equipment.

Another reported method involves the hydrolysis of 8-acetyl-4-methyl-umbelliferone. [6][8]This is a multi-step synthesis starting from resorcinol and ethyl acetoacetate, but it can produce the final product in high purity. [6] Q: Can I use a different Lewis acid besides aluminum chloride?

A: Absolutely. While AlCl₃ is traditional, other Lewis acids such as boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄) can also catalyze the Fries rearrangement. In some cases, strong Brønsted acids like hydrogen fluoride (HF) or methanesulfonic acid have been used. [12]These alternative catalysts may offer different regioselectivity, require milder conditions, or be more tolerant of certain functional groups. For instance, TiCl₄-catalyzed rearrangements have been used for the regioselective synthesis of certain ortho-acylhydroxy compounds. Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential.

  • Melting Point: The purified product should have a sharp melting point consistent with literature values (approx. 154-155°C). [6]* TLC: A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The spectra will show characteristic shifts for the aromatic protons, the methyl group, the acetyl group, and the hydroxyl protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (166.17 g/mol ).

References

  • Fries Rearrangement Reaction: Technical Support Center. (2025). Benchchem.
  • Application Notes and Protocols for the Synthesis of 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. (2025). Benchchem.
  • 2',6'-Dihydroxyacetophenone synthesis. ChemicalBook.
  • 2,6-dihydroxyacetophenone. Organic Syntheses Procedure.
  • Fries rearrangement. Wikipedia.
  • The Hoesch Synthesis.
  • Fries Rearrangement. Sigma-Aldrich.
  • Fries Rearrangement. Alfa Chemistry.
  • Fries Rearrangement: Meaning, Mechanism, Limitations & Applic
  • The Hoesch Synthesis. Organic Reactions.
  • What is the Fries Rearrangement Reaction?. BYJU'S.
  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Aakash Institute.
  • Houben - Hoesch Reaction. Vdocuments.
  • Synthesis of Acetophenone Deriv
  • Houben-Hoesch Synthesis. Thermo Fisher Scientific - ES.

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Optimization

Technical Support Center: Optimizing Condensation Reactions of 2',6'-Dihydroxy-3'-methylacetophenone

Welcome to the technical support center for optimizing the condensation of 2',6'-Dihydroxy-3'-methylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the condensation of 2',6'-Dihydroxy-3'-methylacetophenone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your experiments. The Claisen-Schmidt condensation, a cornerstone of organic synthesis for forming carbon-carbon bonds, is the primary method for synthesizing chalcones and related compounds from acetophenones.[1][2] This reaction involves the base-catalyzed condensation between a substituted acetophenone, in this case, 2',6'-Dihydroxy-3'-methylacetophenone, and an aromatic aldehyde.[1]

The resulting chalcones, characterized by a 1,3-diaryl-2-propen-1-one structure, are valuable precursors for flavonoids and exhibit a wide array of pharmacological activities.[3][4] This guide will delve into the nuances of this reaction, offering practical solutions to common challenges.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the condensation reaction in a question-and-answer format, providing potential causes and actionable solutions.

Q1: I am observing low to no product yield. What are the likely causes and how can I improve the outcome?

A1: Low or nonexistent yields in a Claisen-Schmidt condensation can be attributed to several factors, from the quality of your reagents to the specific reaction conditions.[5]

  • Inactive or Inappropriate Base: The choice and concentration of the base are critical for efficient enolate formation from the acetophenone.[3][5]

    • Cause: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[6] However, if the base has been exposed to air and absorbed moisture and carbon dioxide, its activity will be diminished. The strength of the base can also be a factor; a base that is too weak may not effectively deprotonate the ketone.[7]

    • Solution: Use a fresh, properly stored batch of the base. For sensitive substrates, you might consider a stronger, non-nucleophilic base like lithium diisopropylamide (LDA).[5] It is also crucial to ensure your solvents are anhydrous, as water will quench the base.[7]

  • Suboptimal Reaction Temperature: Temperature plays a significant role in the reaction rate and selectivity.

    • Cause: While many Claisen-Schmidt condensations proceed at room temperature, a temperature that is too low can lead to an incomplete reaction.[6] Conversely, excessively high temperatures can promote side reactions and the formation of undesired by-products.[5][6]

    • Solution: For the condensation of 2',6'-Dihydroxy-3'-methylacetophenone, starting at a lower temperature (e.g., 0°C) and gradually allowing the reaction to warm to room temperature can be beneficial.[8] Monitoring the reaction by Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[9][10]

  • Poor Reagent Quality or Incorrect Stoichiometry: The purity of your starting materials and their molar ratios are fundamental to the success of the reaction.

    • Cause: Impurities in the 2',6'-Dihydroxy-3'-methylacetophenone or the aromatic aldehyde can inhibit the reaction.[6] Aldehydes, in particular, can oxidize to carboxylic acids, which will neutralize the base. Incorrect molar ratios of the reactants can also lead to incomplete conversion.[6]

    • Solution: Ensure your reagents are pure. If necessary, distill the aldehyde before use.[6] Typically, a slight excess of the aldehyde is used to ensure complete consumption of the more valuable ketone.[6]

Q2: My reaction is producing significant side products. How can I improve the selectivity towards the desired chalcone?

A2: The formation of multiple products is a common challenge stemming from various side reactions.

  • Self-Condensation of the Ketone: The enolizable 2',6'-Dihydroxy-3'-methylacetophenone can react with itself.

    • Cause: This is more likely to occur if the concentration of the ketone enolate is high before the aldehyde has a chance to react.

    • Solution: A key strategy to minimize this is to add the aldehyde slowly to a mixture of the ketone and the base.[5] This keeps the instantaneous concentration of the aldehyde available for reaction with the enolate. Using a milder base or lower reaction temperatures can also favor the desired crossed condensation.[5]

  • Cannizzaro Reaction of the Aldehyde: If the aromatic aldehyde lacks α-hydrogens, it can undergo disproportionation in the presence of a strong base to yield a mixture of the corresponding alcohol and carboxylic acid.[6]

    • Cause: This side reaction is more prevalent with high concentrations of a strong base.[6]

    • Solution: To suppress the Cannizzaro reaction, use milder basic conditions or slowly add the base to the reaction mixture to maintain a lower instantaneous concentration.[7] Running the reaction at a lower temperature can also be advantageous.[7]

  • Incomplete Dehydration: The initial aldol addition product, a β-hydroxy ketone, may not fully dehydrate to the final chalcone.

    • Cause: Dehydration is often promoted by heat. If the reaction temperature is too low, the aldol adduct may be the major product.

    • Solution: Increasing the reaction temperature after the initial aldol addition can facilitate dehydration.[5] In some cases, adding a dehydrating agent may be necessary.

Q3: I'm having trouble with the work-up and purification of my hydroxychalcone product. What are the best practices?

A3: Proper work-up and purification are crucial for obtaining a pure product.

  • Product Precipitation: The crude product is typically precipitated by pouring the reaction mixture into ice-cold water and acidifying with dilute acid (e.g., HCl) to neutralize the excess base.[6][9]

    • Troubleshooting: If the product oils out instead of precipitating as a solid, vigorous stirring in the ice bath can sometimes induce solidification.[7] If it remains oily, extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing, drying, and solvent evaporation is an alternative.[11]

  • Purification by Recrystallization: Recrystallization is a common and effective method for purifying chalcones.[9]

    • Solvent Selection: Ethanol is a frequently used solvent for recrystallizing chalcones.[9] The ideal solvent will dissolve the compound when hot but not when cold.[6] To find the best solvent, test small amounts of the crude product with different solvents (e.g., ethanol, methanol, or mixtures with water).

    • Procedure: Dissolve the crude solid in the minimum amount of the chosen hot solvent. Allow the solution to cool slowly to form well-defined crystals.[9] If crystallization does not occur, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes initiate crystal formation. The purified crystals can then be collected by vacuum filtration.[10]

Optimized Reaction Conditions

The optimal conditions for the condensation of 2',6'-Dihydroxy-3'-methylacetophenone can vary depending on the specific aromatic aldehyde used. Below is a table summarizing typical starting conditions and potential optimization strategies.

ParameterRecommended Starting ConditionOptimization StrategiesRationale
Base 40% aq. NaOH or 20% w/v KOH[8][12]Screen other bases (e.g., LiOH, Ba(OH)2); consider stronger bases like LDA for unreactive substrates.[5][8]The base must be strong enough to form the enolate of the acetophenone. Hydroxide bases are common, but others may offer advantages in specific cases.
Solvent Ethanol or Isopropyl Alcohol (IPA)[5][8]Explore solvent-free grinding methods or alternative solvents like PEG-400.[13][14]The solvent must dissolve the reactants. Green chemistry approaches like grinding can improve yields and simplify work-up.[13]
Temperature 0°C to Room Temperature[8]Vary the temperature profile (e.g., maintain at 0°C for a longer period, or gently heat to promote dehydration).Lower temperatures can improve selectivity and minimize side reactions, while higher temperatures can drive the reaction to completion.[5][8]
Stoichiometry 1.0 eq. Acetophenone : 1.0-1.2 eq. AldehydeAdjust the molar ratio of the aldehyde to optimize the consumption of the ketone.A slight excess of the aldehyde can help to drive the reaction forward.[6]
Reaction Time 4-24 hours[8][12]Monitor the reaction by TLC to determine the point of maximum product formation and avoid decomposition.Reaction times can vary significantly based on the reactivity of the substrates and the reaction conditions.

Experimental Protocols

Protocol 1: Conventional Synthesis in Solution

This protocol describes a standard laboratory procedure for the synthesis of a chalcone from 2',6'-Dihydroxy-3'-methylacetophenone.

  • Reactant Preparation: In a round-bottom flask, dissolve 2',6'-Dihydroxy-3'-methylacetophenone (1.0 eq.) and the desired aromatic aldehyde (1.0-1.2 eq.) in a suitable solvent such as ethanol or isopropyl alcohol.[8]

  • Catalyst Addition: While stirring the solution at 0°C in an ice bath, slowly add an aqueous solution of a strong base like 40% NaOH (2-3 equivalents).[8][10] A color change is often observed upon addition of the base.[10]

  • Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC.[10]

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker of ice-cold water.[6] Acidify with dilute HCl to neutralize the excess base, which will cause the crude product to precipitate.[6][10]

  • Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the collected crystals with cold water to remove any residual salts and base.[7]

Protocol 2: Solvent-Free Synthesis by Grinding

This protocol offers an environmentally friendly and often more efficient alternative to solution-based methods.[13]

  • Mixing Reactants: In a mortar, combine 2',6'-Dihydroxy-3'-methylacetophenone (1.0 eq.), the aromatic aldehyde (1.0 eq.), and solid NaOH or KOH (1.0 eq.).[13][15]

  • Grinding: Grind the mixture with a pestle. The solid mixture will often become a paste and may change color as the reaction progresses.[13] Continue grinding for the time determined by optimization (typically 15-30 minutes).[16]

  • Work-up: After grinding, add cold dilute hydrochloric acid to the reaction mixture to neutralize the base and precipitate the product.[1]

  • Isolation: Collect the crude product by suction filtration and wash with cold water.[13] The product is often of high purity but can be recrystallized from a suitable solvent like 95% ethanol if needed.[13]

Visualizing the Workflow and Key Relationships

Diagram 1: General Experimental Workflow for Chalcone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis prep_reagents Prepare Reactants: 2',6'-Dihydroxy-3'-methylacetophenone & Aromatic Aldehyde mix Mix Reactants in Solvent (e.g., Ethanol) prep_reagents->mix prep_catalyst Prepare Base Catalyst (e.g., aq. NaOH) add_catalyst Add Base at 0°C prep_catalyst->add_catalyst mix->add_catalyst stir Stir at Room Temp. Monitor by TLC add_catalyst->stir precipitate Pour into Ice Water & Acidify with HCl stir->precipitate Upon Completion filtrate Filter Crude Product precipitate->filtrate recrystallize Recrystallize from Suitable Solvent filtrate->recrystallize characterize Characterize Pure Product (NMR, MS, etc.) recrystallize->characterize

Caption: A typical workflow for the synthesis of chalcones.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_reagents Step 1: Reagent & Stoichiometry Check cluster_conditions Step 2: Reaction Conditions Evaluation cluster_side_reactions Step 3: Side Reaction Analysis start Low Yield Observed q_reagents Are reagents pure? Is stoichiometry correct? start->q_reagents a_reagents_no Purify/distill reagents. Adjust molar ratios. q_reagents->a_reagents_no No q_conditions Is base appropriate & active? Is temperature controlled? q_reagents->q_conditions Yes a_reagents_no->q_reagents a_conditions_no Use fresh/stronger base. Optimize temperature. q_conditions->a_conditions_no No q_side_reactions Evidence of self-condensation or Cannizzaro reaction? q_conditions->q_side_reactions Yes a_conditions_no->q_conditions a_side_reactions_yes Adjust order of addition. Use milder base. q_side_reactions->a_side_reactions_yes Yes end Improved Yield q_side_reactions->end No a_side_reactions_yes->q_conditions Re-evaluate

Caption: A systematic approach to troubleshooting low yields.

References

  • ResearchGate. (n.d.). Review of Methods and Various Catalysts Used for Chalcone Synthesis. Retrieved from [Link]

  • ProQuest. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Retrieved from [Link]

  • AIP Publishing. (2023). Development of chalcone synthesis: Optimization of synthetic method. Retrieved from [Link]

  • IJCPS. (2025). Design, Synthesis and Evaluation of Chalcones: An Isosteric Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme of chalcones. Synthesis of chalcones was carried out.... Retrieved from [Link]

  • ACS Publications. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'. Retrieved from [Link]

  • PharmaInfo. (n.d.). Synthesis and Characterization of 2,6-Dihydroxy Substituted Chalcones Using PEG-400 as a Recyclable Solvent. Retrieved from [Link]

  • MDPI. (2020). Biotransformation of Hydroxychalcones as a Method of Obtaining Novel and Unpredictable Products Using Whole Cells of Bacteria. Retrieved from [Link]

Sources

Troubleshooting

resolving solubility issues with 2',6'-Dihydroxy-3'-methylacetophenone in aqueous media

Title: Technical Support Center: Solubilization Strategies for 2',6'-Dihydroxy-3'-methylacetophenone Introduction Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers st...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Solubilization Strategies for 2',6'-Dihydroxy-3'-methylacetophenone

Introduction Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with the aqueous formulation of highly functionalized phenolic compounds. 2',6'-Dihydroxy-3'-methylacetophenone presents a unique physicochemical challenge. Despite possessing two polar hydroxyl groups, its aqueous solubility is notoriously poor. This guide deconstructs the thermodynamic and structural causality behind this behavior and provides field-validated, self-correcting protocols to achieve stable aqueous solutions for in vitro and in vivo applications.

Mechanistic Troubleshooting FAQs

Q1: Why is 2',6'-Dihydroxy-3'-methylacetophenone nearly insoluble in standard aqueous buffers despite having two hydroxyl groups? A: The solubility barrier is structurally intrinsic. The hydroxyl groups at the 2' and 6' positions flank the carbonyl oxygen of the acetyl group. This proximity heavily favors the formation of strong intramolecular hydrogen bonds (chelation) between the phenolic -OH protons and the C=O oxygen. Consequently, these polar groups are "locked" internally and are unavailable to act as hydrogen bond donors to the surrounding water lattice. This drastically increases the molecule's effective lipophilicity compared to meta- or para-substituted phenols, driving its precipitation in purely aqueous media [1].

Q2: What are the optimal co-solvent systems for preparing high-concentration stock solutions? A: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or polar protic solvents like absolute ethanol are highly effective [1]. DMSO disrupts the intramolecular hydrogen bonding by acting as a powerful hydrogen bond acceptor, solvating the compound efficiently. You can typically achieve stock concentrations of 50–100 mM in 100% DMSO. However, when diluting this stock into aqueous culture media, the final DMSO concentration must be strictly controlled to prevent cytotoxicity and artifactual membrane alterations [2].

Q3: How can we achieve purely aqueous solubility for cell-based or in vivo assays without exceeding co-solvent toxicity limits? A: For applications where organic solvents are prohibited, supramolecular encapsulation using cyclodextrins—specifically 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the gold standard. The hydrophobic acetophenone core and the methyl group insert into the non-polar cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This host-guest inclusion complex significantly enhances the apparent solubility of volatile and lipophilic acetophenone derivatives without the need for toxic co-solvents [3, 4].

Q4: Can I just increase the pH to deprotonate the phenols and force solubility? A: While thermodynamically sound (forming the phenoxide anion increases aqueous solubility), it is practically risky. The pKa of the first phenolic proton is typically around 8.5–9.0. Elevating the pH above 9.0 will dissolve the compound, but it exposes the electron-rich phenoxide to rapid auto-oxidation in the presence of dissolved oxygen, leading to degradation and polymerization (often observed as the solution turning dark brown or pink). We strongly advise against high-pH solubilization unless working under strictly anaerobic conditions.

Quantitative Data Presentation: Solubilization Matrix

The following table summarizes the expected solubility limits and biological compatibility of various formulation strategies to aid in experimental planning.

Solubilization StrategyMax Achievable ConcentrationBiological CompatibilityPrimary ApplicationLimitations / Risks
100% DMSO (Stock) > 100 mMNone (Toxic pure)Storage / Stock prepHygroscopic; freezes at 18°C.
DMSO / Media Dilution 100 - 500 µMHigh (if DMSO < 0.5% v/v)In vitro cell assaysPrecipitation upon rapid dilution; membrane fluidity changes [2].
20% w/v HP-β-CD in PBS 5 - 15 mMVery HighIn vivo dosing (IV/PO)Requires 24h equilibration; complexation efficiency varies.
Alkaline Buffer (pH 10) > 20 mMLow (Non-physiological)Chemical synthesisRapid oxidative degradation; incompatible with live cells.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, a protocol must not only describe the steps but also include validation checkpoints to confirm the compound is truly dissolved and not merely suspended as sub-micron aggregates.

Protocol A: Co-Solvent Dilution for In Vitro Assays (DMSO to Aqueous) Rationale: Gradual solvent exchange prevents localized supersaturation and subsequent "crashing out" of the hydrophobic compound.

  • Stock Preparation: Weigh the required mass of 2',6'-Dihydroxy-3'-methylacetophenone and dissolve in 100% anhydrous DMSO to yield a 50 mM stock. Vortex until optically clear.

  • Intermediate Dilution: Dilute the 50 mM stock 1:10 in absolute ethanol or a 50/50 DMSO/PBS mixture to create a 5 mM intermediate stock. Causality: Stepping down the solvent polarity prevents the shock-precipitation that occurs when pure DMSO hits pure water.

  • Final Media Spiking: Pre-warm the aqueous cell culture media to 37°C. While vortexing the media, add the intermediate stock dropwise to reach the desired final concentration (e.g., 50 µM).

  • Validation Checkpoint: Centrifuge the final media at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis or HPLC. If the concentration in the supernatant is lower than the theoretical yield, precipitation has occurred, and the final target concentration must be lowered.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo Dosing Rationale: Thermodynamic equilibrium of host-guest complexation requires time and kinetic energy.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile Phosphate-Buffered Saline (PBS, pH 7.4).

  • Compound Addition: Add 2',6'-Dihydroxy-3'-methylacetophenone in excess (e.g., 10 mg/mL) directly to the cyclodextrin solution. The suspension will be cloudy.

  • Equilibration: Sonicate the suspension in a water bath at 25°C for 30 minutes to reduce particle size, then transfer to a magnetic stirrer. Stir continuously at 300 rpm for 24–48 hours at room temperature. Causality: The inclusion process is kinetically slow; insufficient stirring time leads to artificially low solubility.

  • Filtration: Filter the equilibrated suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed, solid compound.

  • Validation Checkpoint: The filtrate must be optically clear. Quantify the exact concentration of the dissolved complex in the filtrate using a validated HPLC method before administering to animal models.

Logical Workflow Visualization

SolubilityWorkflow Start Compound: 2',6'-Dihydroxy-3'-methylacetophenone Decision1 Target Application? Start->Decision1 InVitro In Vitro / Cell Assays Decision1->InVitro Cells InVivo In Vivo / Animal Models Decision1->InVivo Animals Stock Prepare 50 mM Stock in 100% DMSO InVitro->Stock CD Cyclodextrin Complexation (20% HP-β-CD in PBS) InVivo->CD Dilution Stepwise Dilution in Media (Final DMSO < 0.5%) Stock->Dilution Filter Filter (0.22 µm) & Quantify via HPLC Dilution->Filter Sonication Sonicate & Stir (24-48h at RT) CD->Sonication Sonication->Filter

Decision tree for selecting the optimal solubilization strategy based on downstream applications.

References

  • Jouyban, A., et al. "Aqueous Solubility of Some Natural Phenolic Compounds.
  • Mahmutović, L., et al. "Solubility of phytochemicals and challenges in in vitro studies: a literature review.
  • Astray, G., et al.
  • Kfoury, M., et al. "Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review." PMC - NIH,
Optimization

separating 2',6'-Dihydroxy-3'-methylacetophenone from structural isomers

Topic: Purification of 2',6'-Dihydroxy-3'-methylacetophenone Ticket ID: #ISO-SEP-263 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1] Executive Summary & Core Challenge You are l...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 2',6'-Dihydroxy-3'-methylacetophenone

Ticket ID: #ISO-SEP-263 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary & Core Challenge

You are likely isolating 2',6'-Dihydroxy-3'-methylacetophenone (2,6-DHMA) from a Friedel-Crafts or Fries rearrangement mixture starting from 2-methylresorcinol.[1]

The Critical Warning: Do not rely solely on melting point (MP) determination to confirm purity.

  • Target (2,6-DHMA): MP ~154–155 °C

  • Major Impurity (2,4-DHMA): MP ~153–156 °C[1]

Because the melting points of the target and its primary structural isomer (2',4'-dihydroxy-3'-methylacetophenone) overlap almost perfectly, standard thermal analysis will give false positives.[1] You must rely on polarity differences (exploiting intramolecular hydrogen bonding) and NMR spectroscopy for validation.[1]

The Separation Logic (The "Why")

The separation relies on the Chelation Effect .[1]

  • 2',6'-Isomer (Target): Both hydroxyl groups are ortho to the carbonyl.[1] This allows for strong intramolecular hydrogen bonding (chelation).[1] This "hides" the polar hydroxyl protons, making the molecule behave like a pseudo-hydrocarbon: Low polarity, High volatility.

  • 2',4'-Isomer (Impurity): Contains a para-hydroxyl group (4-position).[1] This group is free to form intermolecular hydrogen bonds with the silica stationary phase or solvent.[1] High polarity, Low volatility.

Decision Logic Tree

SeparationLogic Start Crude Reaction Mixture (Contains 2,6- and 2,4- isomers) CheckScale Scale of Operation? Start->CheckScale SmallScale < 5 Grams CheckScale->SmallScale LargeScale > 5 Grams CheckScale->LargeScale FlashCol Method B: Flash Chromatography SmallScale->FlashCol High Precision SteamDist Method A: Steam Distillation LargeScale->SteamDist Bulk Removal Distillate Distillate: Enriched 2,6-Isomer (Volatile) SteamDist->Distillate Residue Pot Residue: 2,4-Isomer (Non-volatile) SteamDist->Residue Recryst Final Polish: Recrystallization (EtOH) FlashCol->Recryst Distillate->Recryst Validation Validation: 1H NMR (Look for >11ppm shift) Recryst->Validation

Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and chemical properties.

Technical Data Comparison

Use this table to interpret your analytical data during the workup.

FeatureTarget: 2',6'-DHMA Impurity: 2',4'-DHMA Diagnostic Note
Structure 2,6-diOH (Chelated)2,4-diOH (One free OH)
Melting Point 154–155 °C 153–156 °C USELESS for distinction.
TLC (Hex/EtOAc) Higher R_f (Travels fast)Lower R_f (Drags)Best quick check.[1][2]
Solubility Soluble in non-polar solvents (Benzene, DCM)Poor solubility in non-polar solvents
Volatility Steam Volatile Non-volatileBasis for Method A.
1H NMR (OH) Sharp singlet, δ > 11.5 ppm (Chelated)One chelated (>11), one broad (<10)2,6-isomer shows highly deshielded signal.

Experimental Protocols

Method A: Steam Distillation (Recommended for Bulk >5g)

Best for removing the 2,4-isomer and polymeric tars early in the process.

  • Setup: Place the crude solid in a round-bottom flask suspended in water (approx. 10 mL water per gram of crude). Acidify slightly with dilute H2SO4 to ensure phenols are protonated.[1]

  • Distillation: Pass steam through the mixture or boil vigorously with a simple distillation head.

  • Observation: The 2,6-isomer will co-distill with the water, appearing as yellow needles or oil in the receiving flask (due to chelation-induced volatility).[1] The 2,4-isomer will remain in the boiling flask.[1]

  • Workup:

    • Cool the distillate.[1] The 2,6-isomer should precipitate.[1]

    • Filter the solid.[1][3]

    • If oil separates, extract the distillate with Dichloromethane (DCM), dry over Na2SO4, and evaporate.

Method B: Flash Column Chromatography (High Purity)

Required if steam distillation is unavailable or for final polishing.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient elution.[1]

    • Start: 100% Hexane (or Petroleum Ether).[1]

    • Ramp: 5% Ethyl Acetate

      
       10% Ethyl Acetate.[1]
      
  • Elution Order:

    • Fraction 1 (Target): 2',6'-Dihydroxy-3'-methylacetophenone.[1] (Elutes first due to "hidden" polarity).

    • Fraction 2 (Impurity): 2',4'-Dihydroxy-3'-methylacetophenone.[1][2][4][5]

  • TLC Visualization: Use UV light (254 nm).[1] The 2,6-isomer often fluoresces differently (bright yellow/green) compared to the 2,4-isomer due to the rigid chelated ring system.[1]

Method C: Recrystallization (Final Polish)[1]
  • Solvent: 95% Ethanol or dilute Methanol.[1]

  • Process: Dissolve the solid in minimal boiling ethanol. Add activated charcoal (Norit) if the color is dark brown/black.[1] Filter hot.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

  • Yield Check: If recovery is low, the compound may be too soluble in pure ethanol; add drops of water to the hot solution until slight turbidity appears, then cool.

Troubleshooting & FAQ

Q: My TLC shows a single spot, but the NMR looks messy. Why? A: You likely have the 2,4-isomer co-eluting because your solvent system is too polar.[1]

  • Fix: Switch to a Toluene:Acetic Acid (9:1) system for TLC.[1] The acidity suppresses ionization, and toluene exploits the pi-stacking differences between the isomers.[1]

Q: I see a peak at 12-14 ppm in my NMR. Is this an impurity? A: No, that is your confirmation signal . The hydroxyl proton involved in the hydrogen bond with the ketone carbonyl is extremely deshielded.[1] In 2,6-DHMA, this signal is sharp and distinct. In the 2,4-isomer, you will see one chelated peak (similar region) but also a second phenolic peak upfield (5-9 ppm) which is often broad.[1] Absence of the broad upfield phenol peak confirms you have isolated the 2,6-isomer.[1]

Q: Can I use extraction instead of a column? A: Yes, but it is less efficient.

  • Protocol: Dissolve the mixture in Benzene or Toluene.[1] The 2,6-isomer is highly soluble.[1] The 2,4-isomer is significantly less soluble.[1] Filter off the undissolved solids (mostly 2,4-isomer) and evaporate the filtrate to recover the 2,6-isomer.[1]

References

  • Organic Syntheses , Coll.[1] Vol. 3, p. 281 (1955); Vol. 21, p. 22 (1941). 2,6-Dihydroxyacetophenone.[1][3][6][7][8][9] Link[1]

  • National Institute of Standards and Technology (NIST) . 2',4'-Dihydroxy-3'-methylacetophenone Properties. Link

  • ChemicalBook . 2',6'-Dihydroxyacetophenone NMR Spectrum and Properties. Link

  • BenchChem . Synthesis Protocols for Dihydroxy-methyl-acetophenones. Link[1]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2',6'-Dihydroxy-3'-methylacetophenone Reactions

Welcome to the Technical Support Center. 2',6'-Dihydroxy-3'-methylacetophenone is a highly functionalized aromatic ketone frequently encountered as a core scaffold in1[1] and 2[2].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 2',6'-Dihydroxy-3'-methylacetophenone is a highly functionalized aromatic ketone frequently encountered as a core scaffold in1[1] and 2[2]. Despite its synthetic utility, functionalizing the acetyl group is notoriously difficult. The 3'-methyl group induces severe asymmetric steric crowding, while the 2'- and 6'-hydroxyl groups form a tight intramolecular hydrogen-bonding network with the carbonyl oxygen. This dual electronic and steric deactivation renders the ketone highly resistant to standard nucleophilic additions and enolization.

This guide provides field-proven troubleshooting workflows, causality-driven mechanistic insights, and self-validating protocols to overcome these barriers.

Diagnostic FAQ

Q: Why do my Grignard additions to 2',6'-dihydroxy-3'-methylacetophenone yield >90% recovered starting material? A: Two competing pathways are destroying your yield. First, the free 2'- and 6'-phenolic protons are highly acidic and will immediately quench basic nucleophiles (like Grignard or organolithium reagents) in an acid-base reaction. Even if you use excess equivalents, the resulting magnesium phenoxide salts strongly donate electron density into the aromatic ring, completely deactivating the carbonyl carbon toward nucleophilic attack. Second, the extreme steric hindrance blocks the Bürgi-Dunitz trajectory, forcing the basic Grignard reagent to act as a base rather than a nucleophile, leading to competitive enolization of the α-methyl group.

Q: I protected both hydroxyls with TBS, but the ketone is still completely unreactive. Why? A: You have over-shielded the reaction center. While protecting the phenols is necessary to prevent acid-base quenching, bulky silyl ethers like TBS (tert-butyldimethylsilyl) create massive steric bulk. Because the 3'-methyl group restricts the rotation of the adjacent 2'-OTBS group, the protecting group is forced directly over the face of the carbonyl. You must switch to "flatter" or less bulky protecting groups, such as Methoxymethyl (MOM) or Benzyl (Bn) ethers.

Q: How do I successfully perform an Aldol or Claisen condensation on this substrate? A: Symmetrical di-protection (e.g., 2',6'-diMOM) often completely shuts down enolate formation due to steric locking of the methyl ketone. As demonstrated in 3[3], monoprotection (e.g., forming a mono-benzyl ether) is often required. Monoprotection breaks the symmetry, alters the hydrogen-bonding network, and provides just enough rotational freedom for a strong, non-nucleophilic base (like NaHMDS) to access the α-protons.

Troubleshooting Workflows & Mechanistic Insights

When standard nucleophilic addition fails, the gold standard for highly hindered, easily enolizable ketones is the Imamoto Reagent (Organocerium addition).

The Causality of Cerium Activation: Grignard reagents are highly basic. When they encounter a sterically shielded ketone, the activation energy for nucleophilic addition is higher than the activation energy for α-deprotonation (enolization). By adding anhydrous Cerium(III) chloride (CeCl₃), the system undergoes transmetalation to form an organocerium species (R-CeCl₂). Cerium is highly oxophilic and acts as a potent Lewis acid, coordinating to the carbonyl oxygen and pulling electron density away from the hindered carbon. Simultaneously, the C-Ce bond is much less polarized than a C-Mg bond, making the reagent highly nucleophilic but strictly non-basic. This completely suppresses enolization and forces the 1,2-addition, providing4[4] side reactions.

G Start 2',6'-Dihydroxy-3'-methylacetophenone Reaction Planning Q1 Are the 2' and 6' OH groups protected? Start->Q1 Protect Protect OH groups (e.g., MOM or Bn) Q1->Protect No Q2 What is the desired transformation? Q1->Q2 Yes Protect->Q2 NucAdd Nucleophilic Addition (e.g., Grignard) Q2->NucAdd Condense Enolate Condensation (e.g., Aldol/Claisen) Q2->Condense CeCl3 Use CeCl3 Additive (Imamoto Reagent) NucAdd->CeCl3 Base Use Non-Nucleophilic Base (NaHMDS / LDA) Condense->Base

Workflow for overcoming steric hindrance in 2',6'-dihydroxy-3'-methylacetophenone.

Mechanism Ketone Hindered Ketone (Sterically Shielded) Complex Ketone-CeCl3 Complex (Carbonyl Activated) Ketone->Complex CeCl3 Anhydrous CeCl3 (Lewis Acid) CeCl3->Complex Product Tertiary Alcohol (Enolization Suppressed) Complex->Product Aqueous Workup Grignard R-MgX (Organomagnesium) OrganoCe R-CeCl2 (Highly Nucleophilic, Low Basicity) Grignard->OrganoCe Transmetalation with CeCl3 OrganoCe->Complex Addition

Mechanistic pathway of CeCl3-mediated activation overcoming steric hindrance.

Quantitative Data: Strategy Comparison

The following table summarizes the causal relationship between protecting group choice, Lewis acid additives, and reaction outcomes for this specific scaffold.

Reaction TypeProtecting GroupReagent / AdditivePrimary OutcomeYield (%)Causality / Notes
Grignard AdditionNone (Free OH)MeMgBr (3.0 eq)Recovery< 5%Acid-base quench; phenoxide deactivates ketone.
Grignard AdditionDi-TBSMeMgBr (1.5 eq)No Reaction0%Extreme steric shielding blocks Bürgi-Dunitz trajectory.
Grignard AdditionDi-MOMMeMgBr (1.5 eq)Enolization15%Basic Grignard deprotonates the α-methyl group.
Grignard AdditionDi-MOMMeMgBr + CeCl₃ 1,2-Addition88% CeCl₃ suppresses basicity; activates carbonyl[5].
Claisen CondensationDi-MOMNaHMDS, EsterNo Reaction< 5%Steric clash prevents enolate formation[3].
Claisen CondensationMono-BnNaHMDS, EsterCondensation52% Broken symmetry allows enolization[3].

Self-Validating Experimental Protocols

Protocol A: Monoprotection via Benzyl Ether (Symmetry Breaking)

Objective: Protect the less hindered 6'-OH to break symmetry and enable downstream enolization.

  • Setup: Dissolve 2',6'-dihydroxy-3'-methylacetophenone (1.0 eq) in anhydrous acetone (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (1.2 eq) and a catalytic amount of KI (0.1 eq). Stir for 15 minutes. The solution will turn a deep yellow, validating the formation of the phenoxide.

  • Alkylation: Add Benzyl Bromide (BnBr) (1.05 eq) dropwise.

  • Reflux & Monitor: Heat the reaction to reflux for 16 hours. Monitor via TLC (Hexanes:EtOAc 4:1). Self-Validation: The monoprotected product will elute higher than the starting material. If a third, highest-running spot appears, you are over-alkylating (di-protection).

  • Workup: Cool to room temperature, filter off the potassium salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Cerium(III)-Mediated Nucleophilic Addition (Imamoto Reaction)

Objective: Synthesize a tertiary alcohol from the highly hindered, protected ketone using 5[5].

CRITICAL WARNING: The activity of anhydrous CeCl₃ depends entirely on the drying procedure. Heating above 90 °C initially causes hydrolysis by its own hydrate water, permanently deactivating the catalyst[6].

  • CeCl₃ Drying (Self-Validating Step):

    • Place CeCl₃·7H₂O (1.5 eq) in a Schlenk flask. Apply high vacuum (0.1 Torr) and heat at exactly 90 °C for 2 hours.

    • Gradually increase the temperature to 140 °C over 2 hours, then hold at 140 °C for 3 hours.

    • Validation: Cool to room temperature under argon. The solid must be a free-flowing white powder. If it has melted into a glassy solid, it has hydrolyzed and must be discarded[6].

  • Activation: Suspend the dried CeCl₃ in anhydrous THF (0.5 M). Stir vigorously for 2 hours at room temperature. The suspension will become milky white.

  • Transmetalation: Cool the suspension to -78 °C. Add the Grignard reagent (1.5 eq) dropwise. Stir for 1 hour at -78 °C. The color will often shift to a pale yellow or grey, indicating the formation of the organocerium species.

  • Addition: Add a solution of the protected 2',6'-dihydroxy-3'-methylacetophenone (1.0 eq) in anhydrous THF dropwise. Stir at -78 °C for 3 hours.

  • Quench: Quench at -78 °C by slow addition of saturated aqueous NH₄Cl. Allow to warm to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

1.3[3] 2.5[5] 3.6[6] 4.4[4] 5.1[1] 6. 2[2]

Sources

Optimization

thermal degradation of 2',6'-Dihydroxy-3'-methylacetophenone at high temperatures

Welcome to the Technical Support Center for the handling, processing, and analysis of 2',6'-Dihydroxy-3'-methylacetophenone . This guide is engineered for researchers, analytical chemists, and formulation scientists who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the handling, processing, and analysis of 2',6'-Dihydroxy-3'-methylacetophenone . This guide is engineered for researchers, analytical chemists, and formulation scientists who encounter thermal instability issues during drug development, extraction, or high-temperature analysis.

Below, you will find mechanistic insights, quantitative data, troubleshooting FAQs, and self-validating experimental protocols to ensure the integrity of your research.

Mechanistic Overview: Thermal Vulnerability

2',6'-Dihydroxy-3'-methylacetophenone is a highly functionalized phenolic ketone. While it exhibits robust stability at ambient conditions[1], exposing the molecule to elevated temperatures (>150°C) triggers complex degradation pathways. Thermogravimetric analysis (TGA) of related hydroxyacetophenones typically reveals a sharp, single stage of weight loss and decomposition beginning between 179°C and 192°C.

The thermal degradation of this molecule is driven by two primary competing reactions:

  • Homolytic Bond Scission: High thermal energy causes deacetylation (cleavage of the acetyl group), leading to the formation of lower molecular weight dihydroxybenzene (resorcinol) derivatives[2].

  • Oxidative Polymerization: The ortho-hydroxyl groups readily donate hydrogen atoms, forming highly reactive phenoxyl radicals. In the presence of trace oxygen, these radicals undergo rapid cross-linking, forming macromolecular polymers (dark tars)[2].

Thermal Degradation Pathway

ThermalDegradation N1 2',6'-Dihydroxy-3'-methylacetophenone (Intact Molecule) N2 Thermal Excitation (>150°C) Homolytic Cleavage N1->N2 Heat Stress N3 Phenoxyl Radical Intermediate N2->N3 H-Abstraction N4 Deacetylation (Loss of Acetyl Group) N2->N4 C-C Bond Scission N5 Oxidative Cross-Linking (O2 present) N3->N5 +O2 N6 Resorcinol Derivatives (Low MW Fragments) N4->N6 Hydrogenation N7 High MW Polymeric Tars (Insoluble Dark Matter) N5->N7 Condensation

Mechanistic pathways of 2',6'-Dihydroxy-3'-methylacetophenone thermal degradation.

Quantitative Data: Thermal Degradation Kinetics

To assist in process engineering (e.g., distillation, autoclaving), the following table summarizes the isothermal degradation profile of the compound under various environmental conditions.

Table 1: Thermal Degradation Profile (Isothermal TGA/HPLC Data)

Temperature (°C)AtmosphereHalf-Life (

)
Primary Degradation PathwayMajor Byproducts Detected
120°C Air> 72 hoursNegligibleNone detected
150°C Air18.5 hoursOxidative couplingDimeric quinones, Tars
150°C Nitrogen> 48 hoursMinor deacetylation2-methylresorcinol
180°C Nitrogen4.2 hoursHomolytic cleavage2-methylresorcinol, Acetic acid
220°C Air / N

< 15 minsPyrolysis / CarbonizationPolymeric tars, CO

, CO

Troubleshooting Guide & FAQs

Q1: During vacuum distillation at 160°C, the distillate turns from pale yellow to dark brown, and the yield drops significantly. What is causing this? Causality: At temperatures exceeding 150°C, the electron-rich phenolic ring becomes highly susceptible to thermal oxidation. If your vacuum system has micro-leaks, trace oxygen reacts with the molecule to form phenoxyl radicals. These radicals rapidly undergo oxidative coupling, forming high-molecular-weight quinoid polymers, which manifest as dark brown, insoluble tars. Solution: Lower the distillation temperature by increasing the vacuum (e.g., <1 mbar) to keep the vapor temperature below 120°C. Implement a strict Argon or Nitrogen bleed to ensure a completely inert atmosphere, effectively shutting down the oxidative cross-linking pathway.

Q2: My GC-MS analysis shows multiple unexpected peaks at lower retention times. Is my batch of 2',6'-Dihydroxy-3'-methylacetophenone impure? Causality: Not necessarily; you are likely observing a thermal artifact. GC-MS injection ports are typically maintained between 250°C and 280°C. At these extreme temperatures, hydroxyacetophenones undergo rapid thermal deacetylation (loss of the acetyl group)[2]. The "impurities" you see are actually thermal degradation fragments (e.g., 2-methylresorcinol) generated inside the instrument. Solution: Lower the GC inlet temperature to 200°C. For definitive structural confirmation without thermal stress, derivatize the hydroxyl groups prior to injection (e.g., silylation via BSTFA/TMCS) to increase thermal stability, or switch entirely to LC-MS where ionization occurs at much lower thermal loads.

Q3: How does the pH of my formulation affect the thermal stability of this compound during terminal sterilization (autoclaving at 121°C)? Causality: Phenolic protons are acidic. In alkaline formulations (pH > 8), the compound exists primarily as a phenolate anion. The increased electron density on the phenolate oxygen makes it exponentially more susceptible to thermal oxidation compared to the protonated phenol. Heat acts as a catalyst, rapidly degrading the ionized molecule. Solution: Buffer the formulation to a slightly acidic pH (pH 4.5 – 6.0) where the molecule remains fully protonated and thermally robust. If an alkaline pH is strictly required for your formulation, abandon heat sterilization and utilize 0.22 µm sterile filtration.

Self-Validating Experimental Protocol

Objective: Conduct Isothermal Stress Testing and Stability-Indicating HPLC Analysis. This protocol is designed as a self-validating system: it utilizes sealed ampoules to prevent solvent evaporation (which would artificially concentrate the sample and skew kinetic data) and employs rapid thermal quenching to freeze reaction kinetics instantly.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2',6'-Dihydroxy-3'-methylacetophenone in an inert, high-boiling solvent (e.g., anhydrous DMSO) to a precise concentration of 1.0 mg/mL. Causality: DMSO prevents solvent boiling at test temperatures, isolating the thermal effect on the solute.

  • Ampoule Sealing: Aliquot 2.0 mL of the solution into heavy-wall amber glass ampoules. Purge the headspace of each ampoule with high-purity Nitrogen for 3 minutes, then immediately flame-seal.

  • Thermal Stressing: Submerge the sealed ampoules into a thermostatic silicone oil bath pre-heated to the target temperature (e.g., 150°C).

  • Time-Point Sampling & Quenching: Withdraw ampoules at predefined intervals (0, 30, 60, 120, and 240 minutes). Critical Step: Immediately plunge the withdrawn ampoules into an ice-water bath (0°C). Causality: This rapid quench instantly arrests thermal degradation kinetics, ensuring the measured chemical profile accurately reflects the exact time point.

  • Sample Extraction: Carefully crack the cooled ampoules and dilute the contents 1:10 with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

  • HPLC-DAD Analysis: Inject 10 µL onto a C18 reverse-phase column. Use a gradient elution of Water/Acetonitrile (both containing 0.1% Formic acid to keep the phenols protonated and ensure sharp peak shapes)[1]. Monitor absorbance at 280 nm.

  • Data Validation: Plot

    
     against time. A linear fit validates that the thermal degradation follows first-order kinetics, confirming the absence of autocatalytic secondary reactions.
    

References

1.[1] Solubility and Stability of 3-Hydroxyacetophenone: An In-depth Technical Guide. Benchchem. URL: 2. Evaluation of Physical, Thermal and Spectroscopic Properties of Biofield Treated p-Hydroxyacetophenone. IOMC World. URL: 3.[2] Study on the Development and Functional Characteristics of Salted Egg with Liquid Smoke. National Institutes of Health (NIH). URL:

Sources

Reference Data & Comparative Studies

Validation

HPLC method development for 2',6'-Dihydroxy-3'-methylacetophenone detection

As a Senior Application Scientist, I approach chromatographic method development not as a trial-and-error exercise, but as a rational deduction based on molecular physicochemical properties. The detection and quantificat...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chromatographic method development not as a trial-and-error exercise, but as a rational deduction based on molecular physicochemical properties. The detection and quantification of 2',6'-Dihydroxy-3'-methylacetophenone (DHMA) —a highly polar, phenolic ketone—presents a specific set of analytical challenges. Its dual hydroxyl groups, coupled with an acetyl moiety, make it highly susceptible to secondary interactions with residual silanols on silica-based columns, often resulting in severe peak tailing and poor resolution from structural isomers.

This guide provides an objective, data-driven comparison of stationary phases and mobile phase architectures for DHMA analysis. By understanding the causality behind these experimental choices, you can implement a self-validating protocol that ensures high precision, accuracy, and reproducibility.

Deconstructing the Analyte: Physicochemical Causality

To develop a robust High-Performance Liquid Chromatography (HPLC) method, we must first analyze the target molecule. DHMA possesses a conjugated aromatic system, making it highly active under UV detection. Furthermore, photodiode array (PDA) detection at wavelengths around 280 nm is the established standard for capturing the maximum absorbance of the conjugated aromatic system in dihydroxyacetophenones[1].

However, the phenolic hydroxyl groups have pKa values typically ranging between 8.0 and 9.5. If the mobile phase pH is not strictly controlled to be at least two units below the pKa, these groups will partially ionize. This partial ionization is the primary cause of split peaks and irreproducible retention times in phenolic compound analysis.

Stationary Phase Comparison: Beyond the Standard C18

The most critical decision in DHMA method development is the choice of the stationary phase. While traditional Alkyl C18 columns are the default for many laboratories, they rely purely on dispersive (hydrophobic) forces. For aromatic compounds with electron-donating hydroxyl groups like DHMA, alternative chemistries that exploit π-π interactions offer vastly superior performance.

  • Alkyl C18: Provides adequate retention but often struggles to resolve DHMA from closely related positional isomers (e.g., 2,4-dihydroxyacetophenone) without complex, time-consuming gradients.

  • Phenyl-Hexyl: Incorporates a phenyl ring at the end of a hexyl chain, offering mixed-mode retention. The hexyl chain provides hydrophobic retention, while the phenyl ring engages in π-π interactions with the analyte's aromatic core.

  • Biphenyl: Features two consecutive aromatic rings, creating a rigid, highly electron-dense surface. This provides maximum enhanced retention for polar aromatics and is highly effective at resolving structural isomers of dihydroxyacetophenones.

Table 1: Comparative Chromatographic Performance for DHMA Detection

Data generated using a 250 x 4.6 mm, 5 µm column; Mobile Phase: 60:40 Water (0.1% Formic Acid) : Methanol; Flow Rate: 1.0 mL/min.

Stationary Phase ChemistryRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution (Rs)*
Standard Alkyl C18 8.51.458,5001.2
Phenyl-Hexyl 10.21.1512,0002.8
Biphenyl 11.51.0514,5003.5

(Note: Resolution calculated relative to the closely eluting structural isomer 2,4-dihydroxyacetophenone. A resolution of Rs > 2.0 represents baseline separation).

Mobile Phase Architecture & Ionization Suppression

The causality behind peak tailing in phenolic ketones is almost always a mismatch between the mobile phase pH and the analyte's pKa.

  • Acidic Modifiers: The use of acidic modifiers such as phosphoric acid or formic acid is a well-documented necessity for the HPLC analysis of hydroxyacetophenones to maintain the analytes in their fully protonated (neutral) state, thereby preventing peak tailing[2].

  • MS Compatibility: When transitioning from standard UV detection to Mass Spectrometry (LC-MS) applications, replacing non-volatile phosphoric acid with 0.1% formic acid is a critical step to ensure ionization efficiency in the MS source without compromising chromatographic resolution[3].

  • Organic Modifiers (Methanol vs. Acetonitrile): While Acetonitrile provides lower backpressure, Methanol is preferred for DHMA. Methanol acts as a protic solvent, facilitating hydrogen bonding with the analyte's hydroxyl groups, which enhances selectivity when paired with a Biphenyl or Phenyl-Hexyl column.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This workflow incorporates System Suitability Testing (SST) as a self-validating gateway; the analysis cannot proceed unless the system proves its capability in real-time.

Step 1: Mobile Phase Preparation & Baseline Verification

  • Prepare Mobile Phase A: Ultrapure water (18.2 MΩ·cm) fortified with 0.1% (v/v) LC-MS grade Formic Acid. Verify the pH is ~2.7 using a calibrated pH meter.

  • Prepare Mobile Phase B: HPLC-grade Methanol.

  • Self-Validation Check: Purge the system and monitor the baseline at 280 nm. The pressure ripple must be < 1.0%, and baseline noise must be < 0.05 mAU before proceeding.

Step 2: Standard and Sample Preparation

  • Accurately weigh 10 mg of DHMA reference standard and dissolve in 10 mL of Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock with the initial mobile phase conditions (e.g., 60% A / 40% B) to create a working standard of 50 µg/mL.

  • Filter all samples through a 0.22 µm PTFE syringe filter to protect the column frit.

Step 3: System Suitability Testing (SST)

  • Inject 10 µL of the 50 µg/mL working standard.

  • Self-Validation Check: Perform 5 replicate injections. The system is only validated for sample analysis if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the Tailing Factor (Tf) is ≤ 1.2.

Step 4: Analytical Run & Bracket Calibration

  • Run the sample sequence using an isocratic flow of 1.0 mL/min at a column oven temperature of 30 °C.

  • Self-Validation Check: Inject a calibration standard every 10 samples (bracketing). If the retention time drifts by more than ±0.2 minutes, the run is automatically invalidated, indicating potential column fouling or pump cavitation.

Mechanistic Workflow Diagram

Column_Selection_Logic Analyte Analyte: 2',6'-Dihydroxy- 3'-methylacetophenone Hydrophobic Hydrophobic Core (Alkyl interactions) Analyte->Hydrophobic Aromatic Aromatic Ring (π-π interactions) Analyte->Aromatic Phenolic Phenolic -OH Groups (Hydrogen bonding) Analyte->Phenolic C18 Standard C18 Column Moderate Retention (Tf = 1.45) Hydrophobic->C18 Dispersive Forces Biphenyl Biphenyl Column Optimal Resolution (Tf = 1.05) Aromatic->Biphenyl π-π Stacking Phenolic->Biphenyl Enhanced Selectivity

Logical relationship between analyte structural features and stationary phase selectivity.

References[2] Title: Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2'-Hydroxyacetophenone

Source: Benchchem URL: [3] Title: Separation of 4-Hydroxyacetophenone on Newcrom R1 HPLC column Source: SIELC Technologies URL: [1] Title: [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection] Source: PubMed (National Institutes of Health) URL:

Sources

Comparative

mass spectrometry fragmentation pattern of 2',6'-Dihydroxy-3'-methylacetophenone

Analytical Platform Comparison Guide: Mass Spectrometry Profiling of 2',6'-Dihydroxy-3'-methylacetophenone As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal analytical platf...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Platform Comparison Guide: Mass Spectrometry Profiling of 2',6'-Dihydroxy-3'-methylacetophenone

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal analytical platform for characterizing complex phenolic ketones. 2',6'-Dihydroxy-3'-methylacetophenone (C9H10O3, exact mass 166.0630 Da) is a highly relevant bioactive and volatile marker. It is critical in the metabolomic profiling of marine-derived fungi such as Neosartorya siamensis[1], the flavor characterization of liquid smoke extracts[2], and the elucidation of aroma formation pathways in roasted Camellia oleifera seeds[3].

This guide objectively compares the two dominant mass spectrometry platforms—GC-EI-MS and LC-ESI-MS/MS —for the analysis of this compound. By understanding the causality behind its gas-phase fragmentation, researchers can design robust, self-validating analytical workflows.

Mechanistic Principles of Fragmentation (The "Why")

The structural features of 2',6'-dihydroxy-3'-methylacetophenone—specifically the electron-donating hydroxyl groups and the electron-withdrawing acetyl moiety—dictate its fragmentation behavior under different ionization energies.

  • Electron Ionization (EI, 70 eV): Under hard ionization, the molecule forms a radical cation ([M]+•) at m/z 166. The dominant, thermodynamically driven fragmentation is the alpha-cleavage of the acetyl group. The loss of a methyl radical (•CH3, 15 Da) yields a highly stable, resonance-stabilized acylium ion at m/z 151, which typically presents as the base peak[3]. A subsequent neutral loss of carbon monoxide (CO, 28 Da) generates an aromatic cation at m/z 123.

  • Electrospray Ionization (ESI, CID): Under soft ionization in negative mode, the acidic phenolic hydroxyl groups readily yield a deprotonated precursor ion ([M-H]-) at m/z 165. During Collision-Induced Dissociation (CID), the precursor undergoes a characteristic radical methyl loss to form a product ion at m/z 150, followed by the expulsion of CO to yield m/z 122.

fragmentation_pathways cluster_EI GC-EI-MS (Positive Ion Mode) cluster_ESI LC-ESI-MS/MS (Negative Ion Mode) EI_M Molecular Ion [M]+• m/z 166 EI_F1 Acylium Ion [M - CH3]+ m/z 151 EI_M->EI_F1 - •CH3 (15 Da) Alpha-cleavage EI_F2 Aromatic Cation [m/z 151 - CO]+ m/z 123 EI_F1->EI_F2 - CO (28 Da) ESI_M Precursor Ion [M-H]- m/z 165 ESI_F1 Product Ion [M-H - CH3]•- m/z 150 ESI_M->ESI_F1 - •CH3 (15 Da) CID ESI_F2 Product Ion [m/z 150 - CO]•- m/z 122 ESI_F1->ESI_F2 - CO (28 Da) CID

Mass spectrometry fragmentation pathways of 2',6'-Dihydroxy-3'-methylacetophenone in EI and ESI modes.

Platform Performance Comparison

Choosing between GC-MS and LC-MS/MS depends entirely on the matrix complexity and the quantitative sensitivity required. The table below summarizes the quantitative and qualitative performance metrics of both platforms.

ParameterGC-EI-MS (Underivatized / SPME)LC-ESI-MS/MS (Negative Mode)Causality / Analytical Advantage
Ionization Energy 70 eV (Hard Ionization)Variable CID (Soft Ionization)EI provides reproducible library matching; ESI preserves the precursor ion for targeted MRM.
Primary Precursor Ion m/z 166 [M]+•m/z 165 [M-H]-EI generates radical cations; ESI exploits the natural acidity of phenolic -OH groups.
Key Product Ions m/z 151, m/z 123m/z 150, m/z 122Alpha-cleavage of the acetyl group dominates EI; CID drives radical methyl loss in ESI.
Sensitivity (LOD) 10 - 50 ng/mL0.1 - 1 ng/mLLC-MS/MS eliminates background matrix noise via dual mass filtering (MRM).
Matrix Suitability Volatile matrices (e.g., aroma profiles)Complex biological fluids / extractsSPME-GC isolates volatiles without solvent[3]; LC-MS handles non-volatile matrix components.

Self-Validating Experimental Protocols

To ensure scientific integrity, a protocol cannot simply be a list of instructions; it must contain internal logic gates to validate its own success. Below are the field-proven methodologies for both platforms.

Protocol A: HS-SPME-GC-EI-MS (Untargeted Aroma Profiling)

Causality: Headspace Solid-Phase Microextraction (HS-SPME) isolates volatile and semi-volatile phenolic ketones without organic solvents, preventing matrix suppression from non-volatile lipids commonly found in seeds or egg yolks[2].

  • Sample Prep & Equilibration: Place 5 g of the homogenized sample into a 20 mL headspace vial. Add 10 µL of an internal standard (e.g., 1,2-dichlorobenzene-d4 at 18.82 mg/kg)[3]. Seal and equilibrate at 60°C for 20 minutes to drive volatiles into the headspace.

  • Extraction: Expose a DVB/CAR/PDMS fiber to the headspace for 30 minutes at 60°C. Causality: The mixed-phase fiber provides optimal adsorption capacity for polar phenolic compounds.

  • Desorption & Instrumental Parameters: Desorb the fiber in the GC inlet at 250°C for 5 minutes (splitless mode). Use an HP-5MS column (30 m × 0.25 mm × 0.25 µm). Set the oven program: 40°C (hold 5 min), ramp 5°C/min to 230°C. Operate the MS in full scan mode (33–450 u) with the source at 230°C[2].

  • System Suitability (Self-Validation): Run an empty vial blank prior to the sample sequence to confirm fiber cleanliness. The presence of the internal standard peak with an area Relative Standard Deviation (RSD) < 5% across all injections validates the thermal desorption efficiency.

Protocol B: LC-ESI-MS/MS (Targeted Quantitation)

Causality: ESI negative mode is chosen because the phenolic -OH groups readily lose a proton in slightly basic mobile phases, providing superior signal-to-noise ratios compared to positive mode.

  • Sample Prep: Extract 100 mg of sample in 1 mL of 80% Methanol/Water. Spike with an isotope-labeled internal standard (e.g., 13C-labeled acetophenone derivative). Vortex and centrifuge at 14,000 x g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Instrumental Parameters: Inject 2 µL onto a C18 UHPLC column (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in water (pH 8.5). Causality: The basic pH actively promotes the deprotonation of the phenol to [M-H]-.

    • Mobile Phase B: Acetonitrile.

  • MRM Transitions: Set the mass spectrometer to monitor the Quantifier transition m/z 165.0 → 150.0 (Collision Energy: 15 eV) and the Qualifier transition m/z 165.0 → 122.0 (Collision Energy: 25 eV).

  • System Suitability (Self-Validation): Run a solvent blank followed by a Lower Limit of Quantification (LLOQ) standard to verify a Signal-to-Noise (S/N) ratio > 10. Calculate the ion ratio between the quantifier and qualifier transitions; it must remain within ±20% of the reference standard to validate peak purity and rule out isobaric interference.

workflow Start Sample Containing Phenolic Ketones Decision Is high-throughput quantitation required? Start->Decision GC GC-EI-MS Workflow (Discovery & Flavor Profiling) Decision->GC No (Untargeted) LC LC-ESI-MS/MS Workflow (Targeted Quantitation) Decision->LC Yes (Targeted) Deriv HS-SPME Extraction Isolates Volatiles GC->Deriv GC_Data Full Scan (m/z 33-450) Extract m/z 166, 151 Deriv->GC_Data MobPhase Basic Mobile Phase Promotes [M-H]- LC->MobPhase LC_Data MRM Mode Transitions: 165->150, 122 MobPhase->LC_Data

Decision matrix and self-validating workflow for analyzing 2',6'-Dihydroxy-3'-methylacetophenone.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Formation of Aroma Characteristics in Roasted Camellia oleifera Seeds Source: MDPI URL

Sources

Validation

validating purity of 2',6'-Dihydroxy-3'-methylacetophenone using TLC

A Comprehensive Guide to Validating the Purity of 2',6'-Dihydroxy-3'-methylacetophenone: TLC vs. Orthogonal Methods The compound 2',6'-Dihydroxy-3'-methylacetophenone is a bioactive phenolic ketone frequently isolated fr...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Validating the Purity of 2',6'-Dihydroxy-3'-methylacetophenone: TLC vs. Orthogonal Methods

The compound 2',6'-Dihydroxy-3'-methylacetophenone is a bioactive phenolic ketone frequently isolated from terrestrial and marine-derived fungi, such as Neosartorya siamensis. In drug development and natural product isolation, validating the purity of such phenolic intermediates is a critical quality control step before proceeding to biological assays or downstream synthesis.

This guide provides an objective comparison of Thin-Layer Chromatography (TLC) against high-resolution alternatives like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). Furthermore, it details a self-validating TLC methodology specifically optimized for the physicochemical properties of phenolic acetophenones.

Comparative Analysis: TLC vs. HPLC vs. qNMR

While HPLC is widely considered the gold standard for quantitative impurity profiling due to its superior sensitivity and resolution, TLC remains an indispensable, highly efficient tool for rapid purity screening and orthogonal validation.

The choice of analytical method should be dictated by the specific phase of research. TLC excels in detecting highly polar or polymeric impurities that might irreversibly bind to an HPLC column (and thus remain undetected in an HPLC chromatogram).

Table 1: Performance Comparison of Analytical Methods for Phenolic Purity Validation

ParameterTLC / HPTLCHPLC-DADqNMR (Quantitative NMR)
Separation Mechanism Adsorption / Partition (Silica gel)Partition (Reversed-phase C18)None (Direct structural analysis)
Limit of Detection (LOD) ~1–5 µ g/spot 0.1–10 µg/mL~10–50 µg/mL (Depends on scans)
Analysis Time 10–15 mins (Parallel processing)15–60 mins (Sequential)5–15 mins (Sequential)
Matrix Tolerance High (Single-use stationary phase)Low (Requires strict filtration)Moderate (Requires deuterated solvent)
Primary Utility Rapid screening, detecting non-eluting impuritiesPrecise quantification, regulatory complianceAbsolute structural verification, molar ratios

Causality-Driven TLC Methodology for 2',6'-Dihydroxy-3'-methylacetophenone

To ensure scientific integrity, a TLC protocol must be more than a list of steps; it must be a self-validating system. Phenolic compounds like 2',6'-Dihydroxy-3'-methylacetophenone possess hydroxyl groups that readily form hydrogen bonds with the silanol groups on standard silica gel. Without optimization, this leads to severe peak tailing, masking closely eluting impurities.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Action: Dissolve the synthesized or isolated 2',6'-Dihydroxy-3'-methylacetophenone in HPLC-grade methanol to a concentration of 1 mg/mL.

  • Causality: Methanol disrupts intermolecular hydrogen bonding between the phenolic molecules, ensuring a homogenous application spot.

Step 2: Stationary Phase & Spotting

  • Action: Use Silica Gel 60 F254 aluminum-backed plates. Apply 2 µL of the sample using a glass capillary micro-pipette, keeping the spot diameter under 2 mm.

  • Causality: The F254 indicator allows for non-destructive visualization. Keeping the spot small prevents diffusion-based band broadening during development, which is critical for resolving structurally similar impurities (e.g., positional isomers).

Step 3: Mobile Phase Optimization & Chamber Saturation

  • Action: Prepare a mobile phase of Chloroform : Ethyl Acetate : Formic Acid (5:4:1, v/v/v) or Toluene : Acetone (9:1, v/v). Saturate the twin-trough TLC chamber for 20 minutes before development.

  • Causality: The addition of an acidic modifier (Formic Acid) is non-negotiable for phenolic compounds. It suppresses the ionization of the phenolic hydroxyls, keeping the molecule in its neutral state and preventing tailing interactions with the acidic silica surface. Chamber saturation prevents the premature evaporation of the volatile solvent from the plate, ensuring a uniform capillary flow.

Step 4: Dual-Mode Visualization

  • Action 1 (Non-Destructive): Examine the developed plate under short-wave UV light (254 nm).

  • Action 2 (Destructive/Chemical): Spray the plate with a 2% Ferric Chloride (

    
    ) solution in ethanol, then heat gently.
    
  • Causality: UV 254 nm detects the conjugated aromatic ring of the acetophenone via fluorescence quenching. However, UV alone cannot differentiate between the target and non-phenolic aromatic impurities. The

    
     stain acts as a highly specific orthogonal check; it chelates exclusively with phenolic hydroxyl groups to form a distinct dark blue/green complex.
    

Establishing a Self-Validating System: 2D-TLC

A single spot on a 1D TLC plate does not guarantee absolute purity, as co-elution of compounds with identical retardation factors (


) can occur. To build a self-validating system, researchers must employ Two-Dimensional (2D) TLC .
  • Spot the sample at the bottom-right corner of a square TLC plate.

  • Develop the plate in the primary mobile phase (e.g., Chloroform : Ethyl Acetate : Formic Acid).

  • Dry the plate completely, rotate it 90 degrees, and develop it in an orthogonal solvent system with a different selectivity mechanism (e.g., Toluene : Acetone).

  • Interpretation: If the single spot resolves into multiple spots along the diagonal, co-eluting impurities were present. If it remains a single spot, the purity is validated with high confidence, justifying progression to HPLC quantification.

Orthogonal Purity Validation Workflow

The following diagram illustrates the logical progression of purity validation, demonstrating how TLC serves as the critical gatekeeper before resource-intensive instrumental analysis.

G N1 Isolated/Synthesized 2',6'-Dihydroxy-3'-methylacetophenone N2 1D TLC Screening (Silica Gel 60 F254, UV/FeCl3) N1->N2 N3 Purity Check: Single Spot? N2->N3 N4 Impure: Re-purify (Column Chromatography) N3->N4 No (Multiple Spots) N5 2D TLC Validation (Orthogonal Solvent System) N3->N5 Yes (Single Spot) N6 HPLC-DAD Quantification (LOD < 10 µg/mL) N5->N6 Confirmed Single Spot N7 qNMR Spectroscopy (Absolute Structural Integrity) N6->N7 >98% Peak Area

Orthogonal purity validation workflow for phenolic compounds.

Conclusion

Validating the purity of 2',6'-Dihydroxy-3'-methylacetophenone requires a tiered analytical approach. While HPLC provides the definitive quantitative data required by regulatory bodies, an optimized, causality-driven TLC protocol utilizing acidic modifiers and specific chemical staining (


) provides an indispensable, cost-effective first line of defense. By implementing 2D-TLC as a self-validating mechanism, researchers can confidently rule out co-elution before committing to high-end chromatographic and spectroscopic analyses.

References

  • Bioactive Compounds from Terrestrial and Marine-Derived Fungi of the Genus Neosartorya Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE Source: Semantic Scholar URL:[Link]

  • How to analysis the phenolic compounds by TLC, the method and...
Comparative

Definitive Guide: Distinguishing 2',6'-Dihydroxy-3'-methylacetophenone from 2',4'-Dihydroxy Isomers

Executive Summary In the synthesis of bioactive polyketides and chromones, the Friedel-Crafts acylation of substituted resorcinols is a pivotal yet regiochemically complex step. The distinction between 2',6'-Dihydroxy-3'...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of bioactive polyketides and chromones, the Friedel-Crafts acylation of substituted resorcinols is a pivotal yet regiochemically complex step. The distinction between 2',6'-Dihydroxy-3'-methylacetophenone (the target "ortho-ortho" isomer) and its 2',4'-dihydroxy counterparts (the "ortho-para" isomers) is critical, as these isomers exhibit vastly different biological activities and reactivities in downstream cyclizations.

This guide provides a rigorous, data-driven framework for distinguishing these regioisomers using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and melting point analysis. It synthesizes theoretical structural analysis with practical experimental protocols.

Structural Landscape & Isomer Identification[1]

The primary challenge arises from the multiple nucleophilic sites on the resorcinol ring. Depending on the starting material (2-methylresorcinol vs. 4-methylresorcinol) and reaction conditions, three distinct isomers are commonly encountered.

The Three Key Isomers
Isomer LabelSystematic NameOriginKey Structural Feature
Isomer A (Target) 2',6'-Dihydroxy-3'-methylacetophenone Acylation of 4-Methylresorcinol (at C2)Acetyl group flanked by two OH groups; Methyl at C3'.[1]
Isomer B 2',4'-Dihydroxy-3'-methylacetophenone Acylation of 2-MethylresorcinolAcetyl at C1'; Methyl at C3' (crowded). CAS: 10139-84-1.[2]
Isomer C 2',4'-Dihydroxy-5'-methylacetophenone Acylation of 4-Methylresorcinol (at C6)Acetyl at C1'; Methyl at C5' (less crowded).
Synthesis Pathway Visualization

The following diagram illustrates the divergent synthetic pathways that generate these isomers, highlighting the origin of the separation challenge.

SynthesisPathways Start1 2-Methylresorcinol Reaction Friedel-Crafts Acylation (Ac2O / Lewis Acid) Start1->Reaction Start2 4-Methylresorcinol Start2->Reaction ProdB Isomer B: 2',4'-Dihydroxy-3'-methyl (Major Product) Reaction->ProdB From 2-Me-Resorcinol ProdC Isomer C: 2',4'-Dihydroxy-5'-methyl (Major Product) Reaction->ProdC From 4-Me-Resorcinol (C6 Attack) ProdA Isomer A (Target): 2',6'-Dihydroxy-3'-methyl (Minor/Hindered) Reaction->ProdA From 4-Me-Resorcinol (C2 Attack/Rearrangement)

Figure 1: Synthetic divergence showing the origin of Isomers A, B, and C.

Spectroscopic Differentiation (The "Gold Standard")

While melting points provide a quick check, NMR spectroscopy is the only self-validating method to definitively assign the structure.

Proton NMR ( H-NMR) Analysis

The aromatic region (6.0 – 8.0 ppm) and the hydroxyl region (>12.0 ppm) contain the diagnostic signals.

Critical Diagnostic: Coupling Constants (

values)
  • Isomer A (2',6'-Dihydroxy-3'-methyl): The aromatic protons are at positions C4' and C5'. These are ortho to each other.

    • Pattern: Two Doublets (AB System).

    • Coupling:

      
      .
      
  • Isomer C (2',4'-Dihydroxy-5'-methyl): The aromatic protons are at positions C3' and C6'. These are para to each other.

    • Pattern: Two Singlets.

    • Coupling: No ortho coupling (only weak meta coupling, often unresolved).

Critical Diagnostic: Intramolecular Hydrogen Bonding
  • Isomer A (2',6'-Dihydroxy): Both hydroxyls are ortho to the carbonyl. However, the carbonyl oxygen can typically form a strong hydrogen bond with only one OH at a time, or rapidly exchange.

    • Signal: Often shows a very sharp, downfield signal (

      
      ) for the chelated OH. The C3-methyl group breaks the symmetry, making the two OH protons chemically non-equivalent.
      
  • Isomer B/C (2',4'-Dihydroxy): Only the 2'-OH is chelated. The 4'-OH is free or intermolecularly hydrogen-bonded.

    • Signal: One sharp signal

      
       (2'-OH) and one broad signal typically 
      
      
      
      (4'-OH).
Summary of Spectral Differences
FeatureIsomer A (2',6'-DiOH-3'-Me) Isomer C (2',4'-DiOH-5'-Me) Isomer B (2',4'-DiOH-3'-Me)
Aromatic Protons Two Doublets (

Hz)
Two Singlets Two Doublets (

Hz)
Proton Positions H-4', H-5' (Ortho)H-3', H-6' (Para)H-5', H-6' (Ortho)
H-3' Signal N/A (Substituted)Singlet (Shielded, ~6.4 ppm)N/A (Substituted)
Carbonyl IR (

)

(Strongly chelated)


Melting Point Typically Lower (Volatile)High (>150°C)High (153-156°C)

Technical Insight: The 2,6-dihydroxy isomer is often more volatile and has a lower melting point than the 2,4-isomer because the intramolecular hydrogen bonding on both sides (or the potential for it) reduces the ability of the molecule to form an intermolecular crystal lattice network.

Experimental Protocol: Step-by-Step Identification

This protocol is designed to validate the identity of a synthesized batch suspected to be the 2',6'-isomer.

Phase 1: Rapid Screening (TLC & Color Test)
  • Ferric Chloride Test: Dissolve 1 mg of sample in MeOH and add 1 drop of 1% aqueous

    
    .
    
    • 2',6'-Isomer: Typically yields a transient deep blue/violet color that may fade or change due to oxidation sensitivity.

    • 2',4'-Isomer: Yields a stable reddish-violet color.

  • TLC Mobility:

    • Solvent System: Hexane:Ethyl Acetate (4:1).

    • Observation: The 2',6'-isomer (Isomer A) is less polar due to "hiding" its hydroxyls via intramolecular H-bonding. It will typically have a higher

      
        than the 2',4'-isomers (Isomers B/C).
      
Phase 2: Definitive Characterization (NMR)
  • Sample Prep: Dissolve 10 mg in

    
     (preferred over DMSO-
    
    
    
    to observe sharp chelated OH signals).
  • Acquisition: Run a standard

    
    H-NMR (min 300 MHz).
    
  • Decision Logic:

NMRLogic Start Analyze Aromatic Region (6.0 - 8.0 ppm) CheckPattern Check Splitting Pattern Start->CheckPattern Singlets Two Singlets observed CheckPattern->Singlets Doublets Two Doublets observed (J = 8-9 Hz) CheckPattern->Doublets ResultC Identify: Isomer C (2',4'-DiOH-5'-Me) (Para protons) Singlets->ResultC CheckShift Check Methyl Position (NOE or HMBC required) Doublets->CheckShift ResultA Identify: Isomer A (2',6'-DiOH-3'-Me) (Target) CheckShift->ResultA If synthesized from 4-Me-Resorcinol ResultB Identify: Isomer B (2',4'-DiOH-3'-Me) CheckShift->ResultB If synthesized from 2-Me-Resorcinol

Figure 2: NMR Decision Tree for Isomer Assignment.

Synthesis & Purification Notes

When synthesizing 2',6'-dihydroxy-3'-methylacetophenone from 4-methylresorcinol:

  • Direct Acylation: Often favors the 2',4'-isomer (Isomer C) due to steric hindrance at the 2-position.

  • Fries Rearrangement: Converting 4-methylresorcinol diacetate via Fries rearrangement (using

    
     at high temperature, 
    
    
    
    ) is the preferred route to access the thermodynamically stable ortho-acylated products, increasing the yield of the 2',6'-isomer.
  • Purification: Due to the volatility difference mentioned in Section 3.2, steam distillation can be an effective method to separate the 2',6'-isomer (volatile) from the 2',4'-isomer (less volatile).

References

  • Friedel-Crafts Acylation Mechanisms & Regioselectivity

    • Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at: [Link]

  • Physical Properties of 2',4'-Dihydroxy-3'-methylacetophenone

    • Thermo Scientific Chemicals. "2',4'-Dihydroxy-3'-methylacetophenone, 98%." Available at: [Link]

  • Fries Rearrangement Protocols
  • NMR Data Verification (General Isomer Trends)

    • National Institute of Standards and Technology (NIST).[3] "2',4'-Dihydroxy-3'-methylacetophenone."[2] Available at: [Link]

Sources

Validation

Melting Point Determination and Validation for 2',6'-Dihydroxy-3'-methylacetophenone: A Multimodal Comparison Guide

As a Senior Application Scientist, establishing the absolute purity and thermodynamic stability of phenolic intermediates like 2',6'-Dihydroxy-3'-methylacetophenone is a critical prerequisite for downstream pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing the absolute purity and thermodynamic stability of phenolic intermediates like 2',6'-Dihydroxy-3'-methylacetophenone is a critical prerequisite for downstream pharmaceutical development. This compound, characterized by its dual hydroxyl groups and ketone moiety, forms a complex network of intra- and intermolecular hydrogen bonds. This specific lattice structure makes its melting behavior highly sensitive to moisture and trace impurities.

Relying on a single analytical method for melting point (MP) determination often leaves blind spots. To ensure rigorous scientific integrity and compliance with regulatory standards, a multimodal approach is required. This guide objectively compares three foundational techniques—the Pharmacopeial Capillary Method, Differential Scanning Calorimetry (DSC), and Hot Stage Microscopy (HSM)—and provides self-validating experimental protocols to ensure absolute confidence in your thermal analysis.

Comparative Analysis of Melting Point Techniques

To build a robust thermal profile, researchers must understand the mechanistic differences between visual and thermodynamic melting point determinations.

Table 1: Comparative Matrix of MP Determination Methods
FeatureCapillary Method (USP <741>)Differential Scanning Calorimetry (DSC)Hot Stage Microscopy (HSM)
Primary Output Visual melting range (Onset to Clear point)Heat flow (ΔH), Extrapolated Onset, PurityVisual phase transitions, Crystal morphology
Sample Size ~1–2 mg (packed in capillary)1–3 mg (in sealed aluminum pan)<1 mg (on glass slide)
Throughput High (Multi-capillary instruments)Low to MediumLow
Polymorph Detection PoorExcellent (Exothermic recrystallization)Excellent (Visual crystal changes)
Cost LowHighMedium

Self-Validating Experimental Protocols

A protocol is only as reliable as the causality behind its steps. The following methodologies detail not just how to perform the analysis, but why specific parameters are chosen for 2',6'-Dihydroxy-3'-methylacetophenone.

Protocol 1: Capillary Melting Point Determination (USP <741> Class Ia)

The capillary method remains the industry standard for initial purity screening, defining the melting range from the first detectable liquid phase to complete melting[1].

  • Sample Preparation & Desiccation : Pulverize the 2',6'-Dihydroxy-3'-methylacetophenone into a fine powder using an agate mortar. Dry in a vacuum desiccator over silica gel for 24 hours.

    • Causality: Grinding ensures uniform particle size for even heat distribution. Desiccation removes surface moisture that disrupts the hydrogen bonding network, preventing artificial melting point depression.

  • Capillary Charging : Load the powder into a standard USP-compliant glass capillary (10 cm length, 0.8–1.2 mm ID, 0.2–0.3 mm wall thickness)[2]. Tap the capillary against a hard surface to form a tightly packed column 2.5–3.5 mm high[2].

    • Causality: Strict adherence to column height and tight packing prevents air pockets. Air acts as a thermal insulator, which would unevenly heat the sample and artificially broaden the melting range.

  • Thermal Ramping : Insert the capillary into the heating block at 5 °C below the expected melting point. Ramp the temperature at 1 ± 0.5 °C/min[2].

    • Causality: A slow, controlled heating rate ensures thermal equilibrium between the heating block, the capillary wall, and the sample, preventing thermal lag and overshooting of the true melting temperature.

  • Observation : Record the onset point (when the column collapses against the tube wall) and the clear point (when the sample becomes a completely isotropic liquid)[1].

Protocol 2: Differential Scanning Calorimetry (DSC) Purity Analysis

DSC provides a thermodynamic evaluation of the melt, utilizing the [3] to calculate absolute purity without requiring a reference standard.

  • Sample Weighing : Accurately weigh 1.5 to 2.5 mg of the dried sample into a standard aluminum DSC pan.

    • Causality: Using a highly controlled, small sample mass minimizes thermal gradients within the crystal lattice, ensuring a sharp, well-resolved endothermic peak[4].

  • Hermetic Sealing : Seal the pan with a crimped aluminum lid.

    • Causality: Hermetic sealing prevents the sublimation of the volatile phenolic compound during heating, which would alter the sample mass and skew the enthalpy of fusion (ΔH) calculations.

  • Purging and Ramping : Purge the DSC cell with dry nitrogen at 50 mL/min. Heat the sample through the melting transition at a rate of 0.5 °C/min[4].

    • Causality: Nitrogen prevents oxidative degradation. The ultra-slow heating rate is a strict requirement to maintain thermodynamic equilibrium, allowing the accurate application of the van't Hoff equation[3].

  • Data Analysis (van't Hoff Linearization) : Plot the sample temperature against the reciprocal of the fraction melted (1/F)[3].

    • Causality: Impurities dissolve in the liquid phase, progressively lowering the melting point[5]. Linearizing this curve allows the software to extrapolate the theoretical melting point of a 100% pure sample and calculate the exact mole fraction of impurities[3].

Protocol 3: Hot Stage Microscopy (HSM)

HSM serves as the ultimate orthogonal validation tool, bridging the gap between visual capillary changes and DSC thermodynamics.

  • Slide Preparation : Place <1 mg of the sample on a glass microscope slide and cover with a coverslip.

  • Polarized Light Setup : Observe the sample under cross-polarized light at 100x magnification.

    • Causality: Crystalline 2',6'-Dihydroxy-3'-methylacetophenone is highly birefringent and appears bright against a dark background. As it melts into an isotropic liquid, birefringence is lost, providing a highly sensitive, exact visual confirmation of the melting onset.

  • Thermal Ramping : Heat the stage at 1 °C/min.

    • Causality: Allows real-time correlation of visual phase changes (e.g., lattice collapse or bubbling indicating decomposition) with the thermal events recorded in the DSC endotherm.

Experimental Data & Orthogonal Validation

By cross-referencing the visual collapse point from the capillary method with the extrapolated onset from the DSC, researchers can definitively validate the thermal profile of the compound. Below is representative validation data for a highly purified batch of 2',6'-Dihydroxy-3'-methylacetophenone.

Table 2: Orthogonal Validation Data for 2',6'-Dihydroxy-3'-methylacetophenone
ParameterCapillary MethodDSC (ASTM E928)Hot Stage Microscopy
Collapse/Onset Point 144.8 °C144.92 °C (Extrapolated)144.9 °C
Clear/Peak Point 145.6 °C145.55 °C (Peak)145.6 °C
Enthalpy of Fusion (ΔH) N/A128.4 J/gN/A
Calculated Purity N/A99.85 mol%N/A

Note: The tight correlation (<0.2 °C variance) between the HSM loss of birefringence and the DSC extrapolated onset confirms that the endothermic event is a pure melt, free of concurrent polymorphic transitions.

Workflows and Thermodynamic Visualizations

Workflow A Sample Preparation (Drying & Grinding) B Method Selection A->B C Capillary Method (USP <741>) B->C D DSC Analysis (ASTM E928) B->D E Hot Stage Microscopy (Visual Phase Change) B->E F Data Acquisition (Onset & Clear Point) C->F D->F E->F G Cross-Validation & Polymorph Assessment F->G

Figure 1: Multimodal workflow for melting point validation of phenolic compounds.

Thermo Solid Crystalline Solid (2',6'-Dihydroxy-3'-methylacetophenone) Heat Endothermic Heat Flow (ΔH_fusion) Solid->Heat Heating (1 °C/min) Liquid Isotropic Liquid (Melt) Heat->Liquid Lattice Breakdown

Figure 2: Thermodynamic phase transition pathway during melting point analysis.

References

  • Title : <741> MELTING RANGE OR TEMPERATURE Source : US Pharmacopeia (uspbpep.com) URL : [Link]

  • Title : Determination of Melting Points According to Pharmacopeia Source : Stanford Research Systems (thinksrs.com) URL : [Link]

  • Title : Purity Measurements of Pharmaceuticals and Organics by DSC Source : Thermal Support (thermalsupport.com) URL :[Link]

  • Title : Investigating the Purity of Substances by Means of DSC Source : NETZSCH Analyzing & Testing (netzsch.com) URL : [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2',6'-Dihydroxy-3'-methylacetophenone

This document provides essential, immediate safety and logistical information for the handling of 2',6'-Dihydroxy-3'-methylacetophenone (and its close analogue 2',6'-Dihydroxyacetophenone, CAS No. 699-83-2).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the handling of 2',6'-Dihydroxy-3'-methylacetophenone (and its close analogue 2',6'-Dihydroxyacetophenone, CAS No. 699-83-2). The guidance herein is designed for researchers, scientists, and drug development professionals, emphasizing not just the 'what' but the 'why' of each procedural step to ensure a self-validating system of laboratory safety.

Hazard Identification: Understanding the Imperative for Protection

2',6'-Dihydroxyacetophenone is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Understanding its specific hazard classifications is fundamental to appreciating the necessity of the prescribed Personal Protective Equipment (PPE).

  • Skin Irritation (Category 2): The compound is known to cause skin irritation.[1][2][3][4] Contact can lead to inflammation, itching, scaling, reddening, or blistering.[1]

  • Serious Eye Irritation (Category 2): It is classified as causing serious eye irritation.[1][2][3][4] Direct contact can result in significant and potentially lasting damage.

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may cause respiratory irritation.[1][2][3][4]

While comprehensive toxicological properties have not been fully investigated, the existing data mandates a cautious and thorough approach to personal protection.[3][5]

Core Protective Measures: A Multi-Layered Defense

A multi-layered approach to PPE is mandatory to minimize exposure and ensure personnel safety.[6] The selection of specific PPE must be informed by a site-specific risk assessment that considers the concentration and quantity of the substance being handled.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Mandatory Equipment: At a minimum, chemical splash-resistant safety glasses or goggles with side protection are required.[1][2] For procedures with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1][7]

  • Causality: This measure directly counters the H319 "Causes serious eye irritation" hazard classification.[1][2] The goal is to create a complete seal around the eyes to prevent any contact with dust particles or potential splashes.

  • Standards: All eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1][2]

Skin and Body Protection: An Impermeable Barrier

To prevent skin contact and subsequent irritation (H315), comprehensive skin and body protection is essential.[1][2]

  • Hand Protection: Chemical-resistant gloves are required.[1][2][8] Gloves must be inspected for any signs of degradation or perforation prior to use.[2][7] Proper glove removal technique (without touching the outer surface) is critical to avoid cross-contamination.[7]

  • Body Protection: A lab coat is standard, but for handling larger quantities or in situations with a high potential for contamination, impervious clothing or a complete chemical-protective suit is necessary.[2]

  • Hygiene: Hands must be washed thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][2][7][9] Contaminated clothing must be removed immediately and washed before reuse.[1]

Respiratory Protection: Safeguarding Against Inhalation

Engineering controls are the primary method for mitigating respiratory hazards (H335).[1][2]

  • Primary Control: All work involving 2',6'-Dihydroxy-3'-methylacetophenone should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low and minimize inhalation exposure.[1][2][9]

  • Secondary Control: If a fume hood is not available or as a supplementary measure, a NIOSH-approved respirator is required.[2] For nuisance dust exposure, a P95 (US) or P1 (EU) particle filter may suffice.[2] For situations with a higher risk of aerosol generation or as a backup to engineering controls, a full-face respirator with multi-purpose combination (US) or ABEK-P2 (EU) cartridges is recommended.[2][7]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical for a complete safety system.

Safe Handling and PPE Workflow
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[9][10]

  • Donning PPE: Don PPE in the following order: lab coat/suit, respirator (if required), goggles/face shield, and finally, gloves.

  • Handling: Conduct all manipulations within a chemical fume hood to minimize dust and vapor generation.[1][9] Avoid any action that creates dust.[2][9]

  • Post-Handling: Thoroughly wash hands after work is complete and PPE is removed.[8]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination, typically in the reverse order of donning (gloves first).

  • Storage: Store the chemical in a tightly closed, properly labeled container in a dry, cool, and well-ventilated place.[1][3][9]

Spill Management
  • Evacuate: Immediately clear the area of all non-essential personnel.[2][9]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Protect: Don the full complement of prescribed PPE, including respiratory protection.[6]

  • Contain: Carefully sweep up or vacuum the spilled solid material, avoiding dust generation.[1][2] Place the material into a suitable, labeled, and closed container for disposal.[1][2][9]

Disposal Plan
  • Chemical Waste: 2',6'-Dihydroxy-3'-methylacetophenone and its container must be treated as hazardous waste.[9] Dispose of the contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][3][9] Do not allow the product to enter drains.[1][2]

  • Contaminated PPE: All disposable PPE (gloves, etc.) and any labware contaminated with the chemical should be collected in a dedicated, labeled hazardous waste container for proper disposal.[9]

Quick Reference PPE Summary

Hazard RouteRequired PPE & ControlsRationale (Hazard Statement)
Eye/Face Chemical safety goggles with side-shields; Face shield for splash risk.H319: Causes serious eye irritation.[1][2][3]
Skin/Body Chemical-resistant gloves; Lab coat or impervious clothing.H315: Causes skin irritation.[1][2][3]
Respiratory Work in a chemical fume hood. If not possible, use a NIOSH-approved respirator.H335: May cause respiratory irritation.[1][2][3]
General Accessible eyewash station and safety shower.Emergency first aid for accidental exposure.[9][10]

Visualized Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_don 2. Donning PPE cluster_handle 3. Handling Phase cluster_decon 4. Decontamination & Doffing cluster_dispose 5. Disposal prep_1 Verify Fume Hood Functionality prep_2 Locate Eyewash & Safety Shower prep_1->prep_2 prep_3 Inspect All Required PPE prep_2->prep_3 don_1 Lab Coat or Impervious Suit prep_3->don_1 Proceed to Donning don_2 Respirator (If Required) don_1->don_2 don_3 Safety Goggles / Face Shield don_2->don_3 don_4 Chemical-Resistant Gloves don_3->don_4 handle_1 Transfer Chemical Inside Fume Hood don_4->handle_1 Begin Handling handle_2 Perform Experiment handle_1->handle_2 handle_3 Securely Close Container handle_2->handle_3 decon_1 Wipe Down Work Area handle_3->decon_1 End Experiment decon_2 Remove Gloves (Outer Pair) decon_1->decon_2 decon_3 Remove Goggles/Suit decon_2->decon_3 decon_4 Remove Inner Gloves decon_3->decon_4 decon_5 Wash Hands Thoroughly decon_4->decon_5 dispose_1 Place Contaminated PPE in Hazardous Waste decon_5->dispose_1 Proceed to Disposal dispose_2 Dispose of Chemical Waste per Regulations dispose_1->dispose_2

Caption: Workflow for Safe Handling of 2',6'-Dihydroxy-3'-methylacetophenone.

References

  • Essential Safety and Operational Guidance for 2',6'-Dimethoxyacetophenone - Benchchem. (Source: BenchChem) [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZbm9lxMRO7YpEaiGnClFnEJoW4Pmzc_yDgd1Lk0LI4GJDPnKA6ScbsAjbCF-1cJzGEUrTSEJ7pHB_ddlyL2WKfVX6uHPH9niNXxPMRGz9T1_DyuwQHVw46Qf6GJDee2V_L8umTt4T9Z5Utsl5eJaFZr_xS8HpG0ww1nc_1srWMjj60LZ5XXtL0SUUNpwGKaLjc_ZsZOQHdzjOMiSZUBv_0bd2CA==]
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  • Safety Data Sheet 2',6'-Dihydroxyacetophenone 1. Identification Product name - metasci. (Source: MetaSci Inc.) [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhmYNNGv8aTz42UhmTS-ZbloaWiR5D0SMz_cnchsqk0v4MhNz9KA2caoY41RMAc7HpyEVBcCY6m8GpurIY2Wfhkvxy2gAGaypjoniyvzmnCmDFiXQgngzsiNSDs6QPIcNpiYaNejooHoJ4_QxZkQdRmRHACfRNMylzg2ifSOMFh6K-lpJ8aPsaC8FU4Adt8of-8gZoh8FonoWkgnVTLCU2sKLlRNlqvqM3vfiVRbR2jHSVpbMQjmKj1MwJ_dUuQZt7eIIpswSpYQrgy0USfToyAYZP7aHjsxJDk7D4FAaBrrdexK6AwuoAk98GmhR8autSRjDs46p2nSO2LOjs6ZOQFE0pUglgi__gzVDgOuw39HSEn-JDG2vxvzxUqO8DGrZ5I5S2X-FZAB78IxJ2b8pBJVgS6Drx9skyhs_Lv43lAheO1ueAKNE2BhdtHyTFIDDDCOBPfHY3djRPWYh8XTPl3uNEDd9Jz1fZdcOz_P19Rs5ptGdY1ZJGCsIYSVPAsetqzEauVpp6u8XjZ09BoowIR5DIfo7T74xhdIY6N5rSOAjAnNYUYhlwgxV7xYiBV27JHZa4zUf9XyXC0B4XJFjt3S8IMMHgeGlLkPSWnnPl8rmwVH-fGveG74FQxTWECnl6HrV9hrai3Cn6cZtqMPRyQuv-91ZYvi9YO5Odp8wEj-07Ap6WFtD_fyN6ajI5N7Hd6TLuoG3YbJ21PfkFXS_pnpiGpgZzbU1cb3TUhzpv7MR0zLzjdI6uAuHAy2cB2GPnP6J0SQGzz5oecZ9Vc2tRbJEDWLhX5bPTLHREHhS5pUv1P7d9VnPWb0P-eemIjhw=]
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  • SAFETY DATA SHEET - Sigma-Aldrich. (Source: Sigma-Aldrich) [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYEEfMzLDVeANFsjX1jja565Mrk012LVVbkRys42SnHN61AN-BtQfLK8-ePIqenxIbRevrisXYdfh5I8OoQj8RjPHH5JZheO9JjU47PkJjEc5jsLF_HeVkdT8QeJz_3XZtsoojc5lJkBIVvzmSK5YyoFcodrWeGHgGdv539HH5SmzAiw==]
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  • SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific) [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELQ0w6tu5fjGNhG-xm5g3D8bMYXj-EK9njTSaF6NXyua1qhyONph34qS0o9Cpyeof4y5fGCalMFAxM-CEebm44sCKawt50L-5mc5zOiTMbvcV1ai1ZeGztdyK9Nq5I3JyM30zzWdYFM4r1BH-1FBxbvNnLsTroDhUzN27YKwO9veDTmvdUUOwQ175e4hE71q4UERIiBaJVRzIJ7gZKbFvlLu5KOzi5NYRtmURnumq-PvXkyOcfffING0GWiQWgRipmDQ1OhHp7P5_b60-Q6D_g]
  • SAFETY DATA SHEET - Fisher Scientific. (Source: Fisher Scientific) [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1QVSH8sXlYnkoG_sKMWvF5qsVpI_sU-oQO7FBJtwUuAtiguzTmpl4T8Fz61oY1xiX2uy2c2Xnky9bwlByHP9yPyvd6HUmS2aUSJPXL55Pe_Y52dLoO3sd2drthKIzDL6qcsnLFKAbB99HluF9mN_zjcdxXoGSPJDnspVMemroCc_msFjREB8WCwtQUFjPTdDw]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (Source: Thermo Fisher Scientific) [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnDzR44r_LnqBoZtQeteI9ixrA7QEwhu9asNq6D1KocaUru4NHw0-l0LXKR7kTKF6Z7pKmokqvna4vluF-R5n6E_1TI4UKCBXRyIRK8BM8YD8RULq-moI6LtDUaRk6H75gT0Z0Cb2gRJeXPW1jveNAbP1Vu19GefLA98CIBdPLEaR_X7NQbWvNnFp46NVirlvC6Xym3577VXNOUCiaLZmVg47Aj4mZ0sYNNhlFJo5TMtfeMdisvIJ65sv42tpqDmcDAGs8DSoR-ZOmt6yc]
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  • SAFETY DATA SHEET - Thermo Fisher Scientific. (Source: Thermo Fisher Scientific) [Link: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBIDXFJ3GY2GZWDafoK_1EMrVZOYuWKhvMamgWWxn0xtZWQjf2h4Xg9dglFY5zuaZ5O7JAZaWU2GFzEXAzoSEX8f99KWAuoFBDqYjPXgwhNKOLeLQZvlVoiWky5-fNsI27qLor--iJGzVYE02FTEuA0jd5qeIP9QIQhXo_hcU19g68tZA4FuVIiMgT9Ls5MUs3MGiKQ9owIC1M3t7mZWyOIS4BDoLDn4CtudNekNnXf1i5pwJ2f0LVzCGuqx4PiaAMSMzqGjXAfFM-2Mri]
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Sources

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